Product packaging for Chalcomycin(Cat. No.:CAS No. 20283-48-1)

Chalcomycin

Numéro de catalogue: B1236996
Numéro CAS: 20283-48-1
Poids moléculaire: 700.8 g/mol
Clé InChI: KLGADJPDTCIJLO-RVMREVNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56O14 B1236996 Chalcomycin CAS No. 20283-48-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

20283-48-1

Formule moléculaire

C35H56O14

Poids moléculaire

700.8 g/mol

Nom IUPAC

(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

InChI

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1

Clé InChI

KLGADJPDTCIJLO-RVMREVNESA-N

SMILES isomérique

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC

SMILES canonique

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC

Synonymes

chalcomycin

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Chalcomycin from Streptomyces bikiniensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcomycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis.[1][2][3] First discovered in the late 1950s, it exhibits a unique chemical structure, including a 2,3-trans double bond and the neutral sugar D-chalcose, which distinguishes it from other clinically important macrolides like tylosin.[1] this compound demonstrates modest to potent antimicrobial activity, primarily against Gram-positive bacteria, and has also shown activity against certain Mycoplasma species and the ability to inhibit protein synthesis in HeLa cells.[1][4] The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster, which has been the subject of significant genetic and biochemical study.[1][2][3] This document provides a comprehensive technical overview of the discovery, physico-chemical properties, antimicrobial activity, and the detailed experimental protocols for the fermentation, isolation, purification, and structural elucidation of this compound from its native producer, Streptomyces bikiniensis.

Discovery and Producing Organism

This compound was first identified in the late 1950s as a secondary metabolite of Streptomyces bikiniensis.[1] The producing organism, S. bikiniensis, is a Gram-positive, filamentous bacterium belonging to the Actinobacteria phylum, a group renowned for its prolific production of natural antibiotics.[5] The wild-type producer strain is identified as S. bikiniensis NRRL2737.[1] The species itself was originally isolated from soil collected from the Bikini Atoll.[6]

Physico-chemical and Biological Properties

Physico-chemical Data

This compound is a complex macrolide with distinct properties that influence its solubility, stability, and pharmacokinetic profile. Its key physico-chemical characteristics, calculated using the Chemistry Development Kit (CDK), are summarized below.[7]

PropertyValueReference
Molecular FormulaC₃₅H₅₆O₁₄[7]
Molecular Weight700.37 g/mol [7]
XLogP0.74[7]
Hydrogen Bond Donors3[7]
Hydrogen Bond Acceptors14[7]
Rotatable Bonds8[7]
Topological Polar Surface Area181.2 Ų[7]
Antimicrobial Activity

This compound exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus (11 strains)0.19 (MIC₅₀), Range: 0.05 - 0.78[1]
Staphylococcus aureus 209P4[8]
Streptococcus pyogenes (2 strains)0.19 and 0.78[1]

In addition to its antibacterial properties, this compound has demonstrated potent in vitro activity against several Mycoplasma species that are not susceptible to other macrolides.[1] It has also been found to inhibit protein synthesis in HeLa cells, an activity not commonly associated with 16-membered macrolides.[1][4]

Biosynthesis of this compound

The production of this compound in S. bikiniensis is orchestrated by the this compound (chm) biosynthetic gene cluster.[1] This contiguous segment of DNA, spanning over 60 kb, contains 25 putative genes responsible for synthesizing the polyketide backbone, the two deoxysugars (D-chalcose and D-mycinose), and subsequent enzymatic modifications.[1][2]

The core structure is assembled by a Type I Polyketide Synthase (PKS). A unique feature of the chm PKS is the absence of the ketoreductase and dehydratase domains in the seventh module, which would typically be expected to generate the 2,3-double bond.[1][3] This finding indicates that a separate, discrete set of enzymes is responsible for introducing this unusual structural feature.[1][2][3] Based on sequence comparisons, a biosynthetic pathway for the key sugar moiety, nucleoside diphosphate-D-chalcose, has also been proposed.[2][3]

Chalcomycin_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) Assembly cluster_Modifications Post-PKS Modifications & Glycosylation Starter Starter Units (e.g., Malonyl-CoA) PKS_Modules chm PKS Modules (KS, AT, ACP, etc.) Starter->PKS_Modules Extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Elongation Macrolactone Chalcolactone Ring Polyketide_Chain->Macrolactone Cyclization (TE domain) Double_Bond_Formation Formation of 2,3-trans Double Bond Macrolactone->Double_Bond_Formation Discrete_Enzymes Discrete Enzymes (Dehydratase/Reductase) Discrete_Enzymes->Double_Bond_Formation Glycosyltransferases Glycosyltransferases Double_Bond_Formation->Glycosyltransferases Chalcomycin_Final This compound Glycosyltransferases->Chalcomycin_Final Sugar_Precursors NDP-D-Chalcose NDP-D-Mycinose Sugar_Precursors->Glycosyltransferases Glycosylation

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the production and isolation of this compound.

Fermentation of Streptomyces bikiniensis

This protocol outlines the cultivation of S. bikiniensis NRRL2737 for the production of this compound.

  • Strain Maintenance: Maintain cultures of S. bikiniensis on AS-1 agar plates.[1]

  • Seed Culture Preparation: Inoculate a loopful of spores or mycelia into a 50 mL flask containing 10 mL of Tryptone Soya Broth.[1] Incubate at 28-30°C for 2-3 days with agitation (e.g., 120 rpm).[9]

  • Production Culture: Transfer the seed culture into a 20-liter jar fermentor containing 18 liters of production medium.[9]

    • Production Medium Composition (per liter): 10 g malt extract, 4 g yeast extract, 4 g glucose, dissolved in 500 mL artificial seawater and 500 mL tap water.[9]

    • Adjust the initial pH of the medium to 7.8 using 2 N NaOH before sterilization.[9]

  • Fermentation Conditions:

    • Temperature: 28°C.[9]

    • Agitation: 120 rpm.[9]

    • Aeration: Supply sterile air at a rate of 5 L/min.[9]

    • pH Control: Maintain the pH at 6.50 ± 0.25 using automated addition of 2 N NaOH.[9]

    • Duration: Incubate for 3 to 7 days.[9][10] Production can be monitored by HPLC analysis of the broth.[10]

Extraction of this compound

This procedure details the recovery of crude this compound from the fermentation broth.

  • Biomass Removal: Following fermentation, centrifuge the entire culture broth (e.g., at 10,000 x g for 20 minutes) to separate the mycelia from the supernatant.[11]

  • Supernatant Preparation: Filter the resulting cell-free supernatant through Whatman No. 1 filter paper to obtain a clear filtrate.[1][11]

  • pH Adjustment: Adjust the pH of the filtrate to 7.8 with solid NaHCO₃ to ensure the compound is in a neutral state for solvent extraction.[1]

  • Solvent Extraction:

    • Transfer the pH-adjusted filtrate to a separatory funnel.

    • Perform repeated extractions using an equal volume of an organic solvent such as ethyl acetate[9] or chloroform (CHCl₃).[1] A typical procedure involves four extractions to maximize yield.[1]

  • Concentration:

    • Combine the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate (Na₂SO₄) with vigorous stirring.[1]

    • Filter to remove the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude, amber-colored oil.[1]

Purification of this compound

This multi-step chromatographic process is used to isolate pure this compound from the crude extract.

  • Initial Purification (Silica Gel Chromatography):

    • Apply the crude extract to a silica gel column.[1][9]

    • Elute the column using a step gradient of increasing polarity. A suitable system is a gradient of 0% to 35% acetone in hexane, with the mobile phase supplemented with 2% (v/v) triethylamine to reduce tailing of the basic macrolide.[1]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Intermediate Purification (Size-Exclusion Chromatography):

    • Pool the active fractions from the silica gel step and concentrate them.

    • Subject the concentrated material to chromatography on a Sephadex LH-20 column, eluting with methanol.[8][9] This step separates compounds based on size and polarity.

  • Final Purification (Preparative HPLC):

    • Perform the final purification using preparative High-Performance Liquid Chromatography (HPLC).[1]

    • Column: A Polaris C₁₈ column (e.g., 150 x 21.5 mm) is effective.[1]

    • Mobile Phase: Use a linear gradient elution. For example, a 50% to 100% gradient of Solvent A, where Solvent A is an 80:20 mixture of acetonitrile and methanol buffered with 5 mM ammonium acetate.[1]

    • Flow Rate: A typical flow rate is 10 mL/min.[1]

    • Detection: Monitor the elution at 280 nm.[1]

    • Post-HPLC Processing: Collect the peak corresponding to this compound. Remove the solvent in vacuo. To remove residual ammonium acetate, dissolve the sample and pass it through a small silica gel plug, eluting with a solvent mixture like 30% acetone/2% triethylamine in hexane.[1] This yields the final purified compound as a white solid.

Isolation_Workflow Fermentation 1. Fermentation of S. bikiniensis Centrifugation 2. Centrifugation & Filtration Fermentation->Centrifugation Culture Broth Extraction 3. Solvent Extraction (Ethyl Acetate / Chloroform) Centrifugation->Extraction Cell-Free Supernatant Concentration 4. Concentration (in vacuo) Extraction->Concentration Organic Extract Silica 5. Silica Gel Chromatography Concentration->Silica Crude Extract Sephadex 6. Sephadex LH-20 Chromatography Silica->Sephadex Partially Pure Fractions HPLC 7. Preparative HPLC (C18 Column) Sephadex->HPLC Enriched Fractions Final_Product Pure this compound HPLC->Final_Product Purified Compound

General workflow for the isolation and purification of this compound.
Structure Elucidation

The definitive chemical structure of an isolated natural product is determined using a combination of spectroscopic and spectrometric techniques.[12]

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecule.[1]

    • This data is used to calculate the precise molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NMR is the primary technique for determining the atomic connectivity and stereochemistry of the molecule.[12]

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).[1]

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Acquire a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to establish the complete structure.[13]

      • COSY: Identifies proton-proton (H-H) spin couplings to map out adjacent protons.

      • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

      • NOESY: Reveals through-space correlations between protons, providing information about the molecule's 3D conformation and stereochemistry.

  • X-ray Crystallography (Optional):

    • If a suitable single crystal of the purified compound can be grown, X-ray crystallographic analysis provides an unambiguous determination of the three-dimensional structure.[8]

References

An In-Depth Technical Guide to the Chalcomycin Biosynthesis Pathway and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis.[1][2] It exhibits modest activity against Gram-positive bacteria and some Mycoplasma species.[1] What makes this compound particularly interesting from a biosynthetic perspective is its unique structural features, including a 2,3-trans double bond and the neutral sugar D-chalcose, which deviates from the more common amino sugar mycaminose found in many other 16-membered macrolides.[1][2] This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, an analysis of its gene cluster, and a summary of the experimental protocols used to elucidate this complex process.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. bikiniensis spans a contiguous DNA segment of over 60 kb and is predicted to contain at least 25 putative genes involved in the biosynthesis of the polyketide backbone, the deoxysugars, and their subsequent modifications, as well as genes implicated in resistance.[1][2]

Gene Organization and Proposed Functions

The genes within the this compound (chm) cluster are organized in a manner typical for polyketide biosynthesis, with large polyketide synthase (PKS) genes flanked by genes for tailoring enzymes, sugar biosynthesis, and regulation. A detailed list of the identified open reading frames (ORFs) and their proposed functions, based on homology to genes in other macrolide biosynthetic pathways, is presented in Table 1.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

Gene/ORFProposed FunctionHomology
Polyketide Synthase (PKS) Genes
chmGIType I PKS, Loading module and Modules 1-2Tylosin PKS
chmGIIType I PKS, Modules 3-5Tylosin PKS
chmGIIIType I PKS, Modules 6-7Tylosin PKS
Deoxysugar Biosynthesis Genes (D-chalcose)
chmCIVdTDP-glucose 4,6-dehydrataseOleandomycin biosynthesis (OleN1)
chmCVdTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseErythromycin biosynthesis (EryBIV)
chmCVIdTDP-D-glucose synthaseErythromycin biosynthesis (EryBI)
chmCVIIdTDP-4-keto-rhamnose reductaseAvermectin biosynthesis (AveBI)
chmCIO-methyltransferaseTylosin biosynthesis (TylF)
chmCIIC-methyltransferaseTylosin biosynthesis (TylFa)
chmCIIIGlycosyltransferaseTylosin biosynthesis (TylMII)
Tailoring Enzyme Genes
chmHIIP450 monooxygenaseTylosin biosynthesis (TylHI)
chmMIMacrocin O-methyltransferaseTylosin biosynthesis (TylF)
chmNHydroxylaseTylosin biosynthesis (TylH)
chmUShort-chain dehydrogenase/reductase
Resistance and Transport Genes
chmDABC transporter, ATP-binding protein
chrBABC transporter, permease
Regulatory Genes
chmR1 (putative)SARP family transcriptional regulator
chmR2 (putative)TetR family transcriptional regulator
chmR3 (putative)LuxR family transcriptional regulator
Other Genes
chmIType II thioesterase

Note: This table is a compilation based on the findings of Ward et al. (2004) and analogies to other macrolide biosynthetic pathways. The functions of some genes are putative and await experimental verification.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the assembly of a polyketide chain, the synthesis and attachment of deoxysugars, and a series of post-PKS modifications.

Polyketide Chain Assembly

The this compound aglycone, chalconolide, is assembled by a type I polyketide synthase (PKS) encoded by the chmG genes. A key and unusual feature of the this compound PKS is the absence of ketoreductase and dehydratase domains in the seventh module.[1][2] These domains are typically responsible for creating a double bond in the growing polyketide chain. This suggests that the characteristic 2,3-trans double bond in this compound is introduced by a separate, discrete set of enzymes acting after the release of the polyketide chain from the PKS.[1][2]

Deoxysugar Biosynthesis and Attachment

The this compound structure contains two deoxysugars: D-chalcose and D-mycinose. The gene cluster contains a set of genes (chmCIV, chmCV, chmCVI, chmCVII, chmCI, chmCII) with homology to enzymes involved in the biosynthesis of dTDP-D-chalcose.[1] The synthesized sugars are then attached to the macrolactone core by glycosyltransferases, such as the putative product of chmCIII.

Post-PKS Modifications

Following the glycosylation steps, a series of tailoring reactions, including hydroxylations and methylations, are carried out by enzymes encoded by genes such as chmHII, chmMI, and chmN to yield the final this compound molecule.[1]

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Chalcomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_sugar Deoxysugar Biosynthesis cluster_tailoring Tailoring and Final Assembly Methylmalonyl-CoA Methylmalonyl-CoA chmGI_GII_GIII This compound PKS (chmGI, chmGII, chmGIII) Methylmalonyl-CoA->chmGI_GII_GIII Propionyl-CoA Propionyl-CoA Propionyl-CoA->chmGI_GII_GIII Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->chmGI_GII_GIII Glucose-1-P Glucose-1-P dTDP-D-Glucose dTDP-D-Glucose Glucose-1-P->dTDP-D-Glucose Chalconolide Chalconolide chmGI_GII_GIII->Chalconolide Glycosylation_1 Glycosyltransferase (chmCIII) Chalconolide->Glycosylation_1 Sugar_Enzymes chmCIV, CV, CVI, CVII, CI, CII dTDP-D-Glucose->Sugar_Enzymes dTDP-D-Chalcose dTDP-D-Chalcose dTDP-D-Chalcose->Glycosylation_1 dTDP-D-Mycinose dTDP-D-Mycinose Glycosylation_2 Glycosyltransferase dTDP-D-Mycinose->Glycosylation_2 Sugar_Enzymes->dTDP-D-Chalcose Sugar_Enzymes->dTDP-D-Mycinose Glycosylation_1->Glycosylation_2 Hydroxylation Hydroxylase (chmN) Glycosylation_2->Hydroxylation Methylation Methyltransferase (chmMI) Hydroxylation->Methylation This compound This compound Methylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data on this compound production titers in the native producer S. bikiniensis or in heterologously expressing hosts. Similarly, enzyme kinetic parameters for the biosynthetic enzymes have not been reported. However, the antibiotic activity of this compound has been quantified.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µg/mL)
Staphylococcus aureus (susceptible strains, n=11)0.05 - 0.78 (MIC50 = 0.19)
Streptococcus pyogenes (susceptible strains, n=2)0.19 and 0.78

Data from Ward et al. (2004).[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has involved a range of molecular biology and analytical chemistry techniques.

Identification and Sequencing of the Gene Cluster
  • Genomic DNA Isolation: High molecular weight genomic DNA is isolated from S. bikiniensis.

  • Degenerate PCR: Degenerate oligonucleotide primers designed based on conserved regions of ketosynthase (KS) domains of type I PKSs are used to amplify fragments of the PKS genes from the genomic DNA.

  • Cosmid Library Screening: The amplified KS domain fragments are used as probes to screen a cosmid library of S. bikiniensis genomic DNA.

  • Cosmid Sequencing: Positive cosmids are identified and sequenced using a shotgun sequencing approach to obtain the full sequence of the gene cluster.

Heterologous Expression of the PKS
  • Construction of Expression Plasmids: The this compound PKS genes (chmG) are cloned into an appropriate E. coli-Streptomyces shuttle vector.

  • Transformation of Host Strain: The expression plasmid is introduced into a suitable heterologous host, such as a derivative of Streptomyces fradiae in which the native tylosin PKS genes have been deleted.

  • Fermentation and Analysis: The recombinant Streptomyces strain is fermented, and the culture broth is extracted and analyzed by HPLC and mass spectrometry to detect the production of the polyketide product.

The general workflow for gene cluster analysis is depicted in the following diagram.

Experimental_Workflow Start Start gDNA_Isolation Genomic DNA Isolation from S. bikiniensis Start->gDNA_Isolation Degenerate_PCR Degenerate PCR for PKS Gene Fragments gDNA_Isolation->Degenerate_PCR Probe_Labeling Labeling of PCR Products as Probes Degenerate_PCR->Probe_Labeling Cosmid_Screening Screening of Cosmid Library Probe_Labeling->Cosmid_Screening Cosmid_Sequencing Sequencing of Positive Cosmids Cosmid_Screening->Cosmid_Sequencing Gene_Annotation Gene Annotation and Pathway Prediction Cosmid_Sequencing->Gene_Annotation Heterologous_Expression Heterologous Expression of PKS Genes Gene_Annotation->Heterologous_Expression Metabolite_Analysis Analysis of Produced Metabolites Heterologous_Expression->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: Experimental workflow for this compound gene cluster analysis.

Regulation of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is typically a complex process involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental signals. The this compound gene cluster contains several putative regulatory genes, including those with homology to SARP (Streptomyces Antibiotic Regulatory Protein), TetR, and LuxR families of transcriptional regulators.

While the specific regulatory mechanisms for this compound biosynthesis have not been experimentally detailed, a general model for the regulation of secondary metabolite gene clusters in Streptomyces is presented below.

Regulatory_Pathway Nutritional_Signals Nutritional_Signals Global_Regulators Global Regulators (e.g., AfsR, AdpA) Nutritional_Signals->Global_Regulators Pathway_Regulators Pathway-Specific Regulators (e.g., chmR1, chmR2, chmR3) Global_Regulators->Pathway_Regulators Biosynthetic_Genes This compound Biosynthetic Genes (chmG, chmC, etc.) Pathway_Regulators->Biosynthetic_Genes Activation/Repression Chalcomycin_Production Chalcomycin_Production Biosynthetic_Genes->Chalcomycin_Production

Caption: General model for regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway has revealed fascinating insights into the enzymatic machinery required to produce this unique 16-membered macrolide. The discovery of a PKS lacking key domains for double bond formation highlights the diversity of biosynthetic strategies employed by Streptomyces. While significant progress has been made in identifying the gene cluster and proposing a biosynthetic pathway, several areas warrant further investigation. Future research should focus on the biochemical characterization of the individual enzymes to determine their precise functions and kinetic parameters. Elucidating the regulatory network that governs this compound production will be crucial for developing strategies to improve yields. Furthermore, the heterologous expression system provides a valuable platform for generating novel this compound analogs with potentially improved therapeutic properties through combinatorial biosynthesis and metabolic engineering. A deeper understanding of this compound's biosynthesis will undoubtedly contribute to the broader field of natural product drug discovery and development.

References

The Enigmatic Mechanism of Chalcomycin: A Technical Guide to its Interaction with Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, represents an intriguing case study in the ongoing efforts to understand and overcome antibiotic resistance. While exhibiting cross-resistance with other macrolides, its unique structural features, notably the substitution of a neutral D-chalcose sugar for the typical amino sugar, suggest a nuanced mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the bacterial ribosome, drawing upon available data and contextualizing it within the broader landscape of macrolide antibiotics. Despite the absence of a high-resolution crystal or cryo-EM structure for a this compound-ribosome complex in the public domain, this document synthesizes existing biochemical data, details relevant experimental protocols for its study, and presents visual models of its mechanism to guide future research and drug development efforts.

Introduction: The Macrolide Class and the Peculiarity of this compound

Macrolide antibiotics are a cornerstone in the treatment of bacterial infections, primarily exerting their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[1][2] This binding event can physically obstruct the passage of the growing peptide, leading to premature dissociation of the peptidyl-tRNA and cessation of translation.[3]

This compound, a 16-membered macrolide, shares this general mechanism.[4] However, it possesses a key structural distinction: a neutral D-chalcose sugar at position C-5 of the macrolactone ring, in place of the positively charged amino sugar (like desosamine or mycaminose) found in many other macrolides such as erythromycin.[4] This difference is significant as the amino sugar is thought to play a crucial role in the binding of macrolides to the ribosome.[4] This structural variance suggests that this compound's interaction with the ribosome may have unique characteristics.

Mechanism of Action of this compound

The primary mechanism of action for this compound, like other macrolides, is the inhibition of bacterial protein synthesis.[4] This is achieved through its binding to the 50S ribosomal subunit. The binding site is located near the peptidyl transferase center (PTC) and within the NPET.[1][2] While it inhibits protein synthesis, studies have shown that this compound, unlike some other 16-membered macrolides like carbomycin, does not directly inhibit the peptidyl transferase reaction itself. This suggests that its inhibitory effect is primarily due to steric hindrance within the NPET, preventing the elongation of the nascent polypeptide chain.[4]

Ribosomal Binding Site

While a high-resolution structure of this compound bound to the ribosome is not yet available, its binding site is inferred from cross-resistance studies and its classification as a macrolide.[4] The binding pocket for macrolides is predominantly formed by segments of the 23S rRNA within domain V and, to a lesser extent, domain II. Key nucleotide residues in Escherichia coli that are implicated in macrolide binding include A2058, A2059, and A2062.[5][6] The mycinose sugar present on this compound is thought to interact with domain II of the 23S rRNA, contributing to its binding affinity.[4]

The absence of a positively charged amino sugar in this compound likely alters its specific interactions within the binding pocket compared to other macrolides. The hydroxyl groups on the D-chalcose may form different hydrogen bond networks with the rRNA, potentially influencing its binding affinity and residence time.

Inhibition of Polypeptide Elongation

By binding within the NPET, this compound creates a physical blockage that interferes with the passage of the growing polypeptide chain. This steric clash is believed to be the primary mechanism of translation inhibition. The macrolide does not prevent the formation of the first few peptide bonds, but as the nascent chain elongates and enters the NPET, it encounters the bound antibiotic, leading to the dissociation of the peptidyl-tRNA from the ribosome.[3]

Quantitative Data

Quantitative data for this compound's activity and binding are limited in the publicly available literature. The following table summarizes the available minimum inhibitory concentration (MIC) data. For comparative purposes, data for other relevant macrolides would be necessary to fully contextualize this compound's potency.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus (susceptible strains, n=11)0.19 (MIC50), 0.05-0.78 (range)[4]
This compoundStreptococcus pyogenes (susceptible strains, n=2)0.19 and 0.78[4]

Note: Further research is required to determine the binding affinity (Kd) of this compound to the bacterial ribosome and its 50% inhibitory concentration (IC50) for in vitro protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled ligand to the ribosome and its displacement by a competitor, such as this compound.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600)

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • This compound

  • Binding buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT

  • 96-well black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of fluorescently labeled macrolide in DMSO.

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

  • Add the serial dilutions of this compound to the wells. Include a control with no this compound.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The decrease in polarization indicates the displacement of the fluorescent probe by this compound.

  • Calculate the IC50 value, which can be used to determine the apparent dissociation constant (Kd,app).

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • Commercial IVTT kit (e.g., PURExpress® In Vitro Protein Synthesis Kit)

  • DNA template encoding a reporter protein (e.g., firefly luciferase)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in nuclease-free water.

  • Set up the IVTT reactions according to the manufacturer's protocol, including the DNA template and all necessary components.

  • Add the serial dilutions of this compound to the reactions. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Add the luciferase assay reagent to each reaction.

  • Measure the luminescence using a luminometer.

  • The decrease in luminescence corresponds to the inhibition of protein synthesis.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Toeprinting Assay

This primer extension inhibition assay can map the precise location of a stalled ribosome on an mRNA transcript.

Materials:

  • In vitro transcription system to generate specific mRNA

  • Purified 70S ribosomes, initiation factors (IFs), and initiator tRNA (tRNAfMet)

  • This compound

  • DNA primer radiolabeled at the 5' end

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Incubate the mRNA template with 70S ribosomes, IFs, and tRNAfMet to form initiation complexes.

  • Add this compound at various concentrations.

  • Initiate translation by adding the elongating aminoacyl-tRNAs.

  • After a short incubation, add the radiolabeled primer, which anneals downstream of the ribosome binding site.

  • Perform a primer extension reaction using reverse transcriptase.

  • The reverse transcriptase will stop 15-18 nucleotides downstream of the P-site codon of the stalled ribosome, creating a "toeprint".

  • Analyze the primer extension products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the stall site.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Chalcomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Inhibition 50S->Inhibition Steric Hindrance mRNA mRNA This compound This compound Binding This compound->Binding Binding->50S Binds to NPET Protein_Synthesis Nascent Polypeptide Protein_Synthesis->Inhibition Cell_Growth_Arrest Bacteriostasis Inhibition->Cell_Growth_Arrest

Figure 1: Proposed mechanism of action of this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits protein synthesis Ribosome_Binding_Assay Ribosome Binding Assay (Fluorescence Polarization) Start->Ribosome_Binding_Assay IVTT_Assay In Vitro Translation Inhibition Assay Start->IVTT_Assay Data_Analysis Data Analysis: Determine Kd, IC50, and stall sites Ribosome_Binding_Assay->Data_Analysis Toeprinting_Assay Toeprinting Assay IVTT_Assay->Toeprinting_Assay Toeprinting_Assay->Data_Analysis Conclusion Elucidate Mechanism Data_Analysis->Conclusion

Figure 2: Experimental workflow for characterizing this compound's mechanism.

Resistance to this compound

Cross-resistance between this compound and other macrolides suggests that the primary mechanisms of resistance are likely shared.[4] These include:

  • Target Site Modification: The most common mechanism of macrolide resistance involves enzymatic modification of the 23S rRNA. Erm-type methyltransferases dimethylate a specific adenine residue (A2058 in E. coli), which reduces the binding affinity of macrolides.

  • Ribosomal Mutations: Point mutations in the 23S rRNA gene, particularly at positions A2058, A2059, and C2611, can also confer resistance by altering the structure of the binding pocket.[6][7] Mutations in ribosomal proteins L4 and L22, which are located near the NPET, have also been associated with macrolide resistance.

  • Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell, mediated by specific membrane pumps, is another significant resistance mechanism.

The specific mutations that confer high-level resistance to this compound have not been extensively characterized and represent an important area for future investigation.

Conclusion and Future Directions

This compound presents a compelling, albeit underexplored, variation within the macrolide class of antibiotics. Its fundamental mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit is consistent with other macrolides. However, the absence of a charged amino sugar and the presence of a neutral D-chalcose moiety suggest subtle but potentially significant differences in its interaction with the ribosomal target.

To fully elucidate the mechanism of action of this compound and to exploit its unique structural features for the development of novel therapeutics, several key research questions must be addressed:

  • High-Resolution Structural Analysis: Obtaining a cryo-EM or X-ray crystal structure of this compound in complex with the bacterial ribosome is paramount. This will provide a definitive picture of its binding orientation and specific interactions within the NPET.

  • Quantitative Binding and Inhibition Studies: A thorough characterization of this compound's binding affinity (Kd) and its inhibitory potency (IC50) against a panel of bacterial ribosomes is needed to accurately assess its efficacy.

  • Detailed Footprinting Analysis: Chemical footprinting and toeprinting experiments will precisely map the this compound binding site on the 23S rRNA and identify the specific codons at which it stalls translation.

  • Resistance Profiling: A systematic analysis of mutations that confer resistance to this compound will provide valuable insights into its specific interactions with the ribosome and inform the design of next-generation macrolides that can evade these resistance mechanisms.

Addressing these knowledge gaps will not only deepen our understanding of this particular antibiotic but also contribute to the broader effort to combat the growing threat of antibiotic resistance.

References

In Vitro Antibacterial Spectrum of Chalcomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antibacterial spectrum of Chalcomycin, a 16-membered macrolide antibiotic. The document summarizes key quantitative data on its efficacy against various bacterial strains, details the experimental protocols utilized in these assessments, and provides visualizations of its mechanism of action and the workflow for determining its antimicrobial activity.

Antibacterial Activity of this compound

This compound has demonstrated modest antibiotic activity, primarily against Gram-positive organisms.[1][2] Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is summarized below. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs

Bacterial SpeciesStrain(s)CompoundMIC (µg/mL)Reference
Staphylococcus aureus11 susceptible strainsThis compoundMIC₅₀: 0.19 (Range: 0.05 - 0.78)[1][2]
Staphylococcus aureus209PDihydrothis compound32[6]
Staphylococcus aureus209PThis compound4[6]
Streptococcus pyogenes2 susceptible strainsThis compound0.19 and 0.78[1][2]
Mycoplasma speciesNot specifiedThis compoundPotent in vitro activity[1]

Note: this compound also exhibits inhibitory effects on protein synthesis in HeLa cells.[1]

Mechanism of Action

This compound is understood to function primarily by inhibiting protein synthesis.[1][2] This mechanism is common to macrolide antibiotics, which typically bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth. While its precise mechanism has not been fully elucidated, it is thought to act in a manner similar to tylosin.[1] Interestingly, this compound has also been shown to inhibit the incorporation of [¹⁴C]glycine into glycyl-tRNA in S. aureus, a characteristic not typically associated with macrolides.[1]

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S Subunit Inhibition Inhibition 50S->Inhibition Prevents translocation 30S 30S Subunit mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S Polypeptide Growing Polypeptide Chain This compound This compound This compound->50S Binds to Inhibition->Polypeptide Halts elongation of

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound involves standardized methods to ascertain the Minimum Inhibitory Concentration (MIC). While specific detailed protocols for early studies on this compound are not extensively documented, the following represents a standard and widely accepted methodology for such assessments.

Broth Microdilution Method for MIC Determination

This method is a common technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Tryptone Soya Broth) to achieve a logarithmic growth phase.[1]

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in an appropriate solvent.

    • A series of twofold dilutions of the this compound stock solution are made in a 96-well microtiter plate using a suitable growth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

start Start: Isolate Bacterial Colony culture Culture in Broth to Log Phase start->culture standardize Standardize Inoculum (e.g., 5x10^5 CFU/mL) culture->standardize inoculate Inoculate Microtiter Plate Wells standardize->inoculate prepare_antibiotic Prepare Serial Dilutions of this compound prepare_antibiotic->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic end Determine MIC Value read_mic->end

Caption: Experimental workflow for MIC determination.

Bioassay Indicator Organism

In addition to MIC determination, bioassays using indicator strains can be employed to assess antibiotic activity. Micrococcus luteus ATCC 9341 has been utilized as an indicator organism in bioassays for this compound, where the zone of inhibition on an agar plate is measured to determine bioactivity.[2]

Conclusion

This compound exhibits a notable in vitro antibacterial effect, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, centered on the inhibition of protein synthesis, aligns with that of other macrolide antibiotics, although with some unique characteristics. The standardized protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of this compound's antibacterial spectrum, which is crucial for further research and potential drug development applications.

References

Chalcomycin's Potent Activity Against Mycoplasma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic, has demonstrated significant in vitro activity against various Mycoplasma species. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy, its mechanism of action, and detailed protocols for its evaluation. Notably, historical data suggests this compound is particularly effective against Mycoplasma strains that have developed resistance to other macrolide antibiotics, highlighting its potential as a valuable therapeutic agent. This document aims to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the unique properties of this compound in combating Mycoplasma-related diseases.

Introduction

Mycoplasma species are a group of minimalistic, cell-wall-deficient bacteria responsible for a wide range of diseases in both humans and animals. Their intrinsic resistance to beta-lactam antibiotics, coupled with increasing resistance to other commonly used drugs like macrolides and tetracyclines, presents a significant therapeutic challenge. This compound, produced by Streptomyces bikiniensis, is a 16-membered macrolide that has shown promising activity against these pathogens. Early research indicated that this compound possesses potent in vitro activity against a number of Mycoplasma species, including those not susceptible to other macrolides.[1] This guide synthesizes the available data on this compound's anti-Mycoplasma activity, its mechanism of action, and standardized methodologies for its assessment.

Quantitative Data on this compound Activity

For the purpose of this guide, and to provide a framework for future research, the following table summarizes the expected qualitative activity of this compound against key Mycoplasma species, based on historical descriptions. It is a critical recommendation of this paper that contemporary studies be conducted to establish definitive MIC values using modern, standardized methods.

Mycoplasma SpeciesExpected this compound MIC Range (µg/mL)Notes
Mycoplasma pneumoniaeLow (Potentially ≤1)Expected to be effective against macrolide-resistant strains.
Mycoplasma gallisepticumLow (Potentially ≤1)A significant avian pathogen with documented macrolide resistance.
Mycoplasma hyopneumoniaeLow (Potentially ≤1)A major concern in the swine industry, with rising macrolide resistance.
Mycoplasma bovisLow (Potentially ≤1)A key pathogen in cattle, known for forming biofilms and antibiotic resistance.

Note: The MIC values are presented as a qualitative expectation based on historical literature. Rigorous experimental determination is required.

Mechanism of Action

This compound, like other macrolide antibiotics, is understood to exert its antimicrobial effect by inhibiting protein synthesis. The primary target is the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.

Inhibition of Protein Synthesis

The proposed mechanism involves the following steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).

  • Blockage of the Nascent Peptide Exit Tunnel (NPET): This binding obstructs the path of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

  • Cessation of Protein Elongation: The blockage of the NPET effectively halts protein synthesis, which is lethal to the bacterium.

While the primary mechanism is the inhibition of protein synthesis, one study in Staphylococcus aureus suggested that this compound might also inhibit the incorporation of [14C]glycine into glycyl-tRNA, hinting at a potential secondary mechanism involving tRNA synthetase.[1] However, this has not been investigated in Mycoplasma species.

Signaling Pathway Diagram

Chalcomycin_Mechanism_of_Action This compound This compound Ribosome_50S Mycoplasma 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action in Mycoplasma.

Experimental Protocols

The following are detailed methodologies for determining the in vitro activity of this compound against Mycoplasma species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for human mycoplasmas.[3][4][5][6][7][8] These protocols can be adapted for veterinary species with appropriate growth media.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

4.1.1. Materials:

  • This compound powder of known purity.

  • Appropriate broth medium for the Mycoplasma species being tested (e.g., SP4 medium for M. pneumoniae, Friis medium for M. hyopneumoniae).

  • Sterile 96-well microtiter plates.

  • Mycoplasma isolate to be tested.

  • Positive control (broth with Mycoplasma inoculum, no antibiotic).

  • Negative control (broth only).

  • pH indicator (e.g., phenol red) incorporated into the medium.

4.1.2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and dilute further in the appropriate broth medium to the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in the 96-well plate, with each well containing 100 µL of the diluted antibiotic.

  • Inoculum Preparation: Culture the Mycoplasma isolate to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of 10^4 to 10^5 color changing units (CCU)/mL.

  • Inoculation: Add 100 µL of the prepared Mycoplasma inoculum to each well containing the this compound dilutions and the positive control well. Add 200 µL of sterile broth to the negative control well.

  • Incubation: Seal the plates and incubate at 37°C in a humidified atmosphere. The incubation time will vary depending on the Mycoplasma species (e.g., 2-4 days for M. gallisepticum, up to 21 days for M. hyopneumoniae).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits a color change in the medium, as compared to the positive control well which should show a distinct color change.

Agar Dilution Method

This method is an alternative for determining the MIC.

4.2.1. Materials:

  • This compound powder of known purity.

  • Appropriate agar medium for the Mycoplasma species.

  • Sterile petri dishes.

  • Mycoplasma isolate to be tested.

  • Inoculator (e.g., Steers replicator).

4.2.2. Procedure:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare the Mycoplasma inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized volume (e.g., 10 µL) of the Mycoplasma suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C under appropriate conditions for the specific Mycoplasma species.

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the Mycoplasma isolate on the agar surface.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prepare_plates Prepare Agar Plates with This compound Concentrations prep_antibiotic->prepare_plates prep_inoculum Prepare Mycoplasma Inoculum (10^4-10^5 CCU/mL) inoculate_broth Inoculate Wells prep_inoculum->inoculate_broth inoculate_agar Spot Inoculate Plates prep_inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate at 37°C inoculate_broth->incubate_broth read_mic_broth Read MIC (No Color Change) incubate_broth->read_mic_broth prepare_plates->inoculate_agar incubate_agar Incubate at 37°C inoculate_agar->incubate_agar read_mic_agar Read MIC (No Visible Growth) incubate_agar->read_mic_agar

Caption: Workflow for MIC determination of this compound against Mycoplasma.

Conclusion and Future Directions

This compound presents a compelling case for re-evaluation as a therapeutic agent against Mycoplasma infections, particularly in light of rising antibiotic resistance. Its historical promise against macrolide-resistant strains warrants a renewed and rigorous investigation. Future research should prioritize the determination of precise MIC values for a broad range of clinically relevant human and veterinary Mycoplasma species. Furthermore, elucidation of the molecular basis for its enhanced activity against resistant strains and a thorough investigation into its potential secondary mechanisms of action could pave the way for the development of novel anti-Mycoplasma therapies. The experimental protocols outlined in this guide provide a standardized framework for conducting these crucial studies.

References

An In-depth Technical Guide to the Chalcomycin Polyketide Synthase (PKS) Module Organization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis. Its biosynthesis is orchestrated by a Type I modular polyketide synthase (PKS), a fascinating molecular assembly line responsible for the construction of the polyketide backbone. This technical guide provides a comprehensive overview of the this compound PKS, detailing its genetic architecture, modular and domain organization, and the key experimental methodologies used for its characterization. A unique feature of the this compound PKS is the absence of key reductive domains in its final extension module, necessitating post-PKS tailoring by discrete enzymes to form the characteristic 2,3-trans double bond. This guide summarizes the current understanding of this unusual system, presenting data in structured tables and visualizing complex relationships and workflows using Graphviz diagrams to facilitate comprehension and further research in the field of polyketide engineering and drug development.

Introduction to this compound and its Polyketide Synthase

This compound is a 16-membered macrolide antibiotic first discovered in Streptomyces bikiniensis.[1] It belongs to a subgroup of macrolides characterized by a 2,3-trans double bond in the macrolactone ring.[1] Unlike many other 16-membered macrolides such as tylosin, which feature an amino sugar (mycaminose), this compound contains the neutral sugar D-chalcose.[2] Polyketides are a large class of structurally diverse secondary metabolites synthesized by polyketide synthases (PKSs).[3] These enzymatic complexes function like a biosynthetic assembly line, using simple acyl-CoA precursors for the iterative condensation and modification of a growing carbon chain.[4][5]

The this compound backbone is assembled by a Type I modular PKS.[1] Type I PKSs are large, multifunctional enzymes where catalytic domains are organized into distinct modules.[3][4] Each module is responsible for one cycle of polyketide chain elongation and modification.[5] The linear arrangement of these modules on the PKS genes generally dictates the sequence of biosynthetic reactions and, consequently, the structure of the final polyketide product.[3] The study of the this compound PKS provides valuable insights into the mechanisms of polyketide biosynthesis and reveals unique enzymatic strategies, such as the use of standalone enzymes for final tailoring steps, which is a departure from the canonical PKS paradigm.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis (chm) are clustered together on the chromosome of S. bikiniensis. Sequencing of this region revealed a contiguous segment of over 60 kb containing 25 putative open reading frames (ORFs).[1] These genes encode not only the PKS enzymes but also proteins required for the synthesis of the deoxysugar D-chalcose, post-PKS modifications, and potential resistance mechanisms.[1][2] The core PKS enzymes are encoded by five large genes, chmGI through chmGV.[1]

G cluster_pks PKS Genes (chmGI-GV) cluster_sugar Sugar Biosynthesis & Modification cluster_other Regulation & Resistance chmGI chmGI chmGII chmGII chmGIII chmGIII chmGIV chmGIV chmGV chmGV chmU chmU chmCIV chmCIV (Desosamine-like) chm_others Other Sugar Genes chmR Resistance chmReg Regulation

Table 1: Key Genes in the this compound Biosynthetic Cluster from S. bikiniensis

Gene(s) Encoded Protein/Function Reference
chmGI-GV Type I Polyketide Synthase (PKS) [1]
chmCIV Involved in deoxysugar (chalcose) biosynthesis [1]
chmU Involved in deoxysugar (chalcose) biosynthesis [1]

| Other ORFs | Putative roles in regulation, resistance, and precursor supply |[1][2] |

Modular and Domain Organization of the this compound PKS

The this compound PKS consists of a loading module and seven extension modules, distributed across the five PKS proteins (ChmGI-GV).[1] Each module contains a set of catalytic domains that perform specific functions in the step-wise assembly of the polyketide chain. The minimal domains for an extension module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[3] Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group after each condensation step.[4]

The loading module is responsible for selecting the starter unit, malonyl-CoA, which is subsequently decarboxylated.[1] Each of the seven extension modules then adds a two-carbon unit derived from either malonyl-CoA or methylmalonyl-CoA.[1] A striking feature of the this compound PKS is the domain organization of Module 7, the final extension module. This module contains only KS, AT, and ACP domains, and notably lacks the KR and DH domains that would be expected to generate the 2,3-trans double bond.[1][2] This indicates that the final β-keto group is not reduced by the PKS and that the double bond is installed later by discrete enzymes.[1]

PKS_Modules cluster_loading Loading Module (on ChmGI) cluster_chmGI ChmGI cluster_chmGII ChmGII cluster_chmGIII ChmGIII cluster_chmGIV ChmGIV cluster_chmGV ChmGV LM {KSQ | AT | ACP} M1 {M1 | {KS | AT | KR | ACP}} LM->M1 M2 {M2 | {KS | AT | DH | KR | ACP}} M1->M2 M3 {M3 | {KS | AT | KR | ACP}} M2->M3 M4 {M4 | {KS | AT | DH | ER | KR | ACP}} M3->M4 M5 {M5 | {KS | AT | KR | ACP}} M4->M5 M6 {M6 | {KS | AT | DH | KR | ACP}} M5->M6 M7 {M7 | {KS | AT | ACP}} M6->M7 TE {TE} M7->TE

Table 2: Predicted Module and Domain Organization of the this compound PKS

Protein Module Domains Predicted Extender Unit Predicted β-Carbon Processing
ChmGI Loading KSQ, AT, ACP Malonyl-CoA (starter) -
Module 1 KS, AT, KR, ACP Methylmalonyl-CoA Reduction to -OH
ChmGII Module 2 KS, AT, DH, KR, ACP Methylmalonyl-CoA Reduction to -OH, Dehydration
ChmGIII Module 3 KS, AT, KR, ACP Methylmalonyl-CoA Reduction to -OH
ChmGIV Module 4 KS, AT, DH, ER, KR, ACP Malonyl-CoA Full reduction to -CH2
Module 5 KS, AT, KR, ACP Methylmalonyl-CoA Reduction to -OH
ChmGV Module 6 KS, AT, DH, KR, ACP Methylmalonyl-CoA Reduction to -OH, Dehydration
Module 7 KS, AT, ACP Malonyl-CoA None (β-keto remains)
Termination TE (Thioesterase) - Release and cyclization

(Data compiled from Ward et al., 2004)[1]

Quantitative Analysis of PKS Activity

Direct kinetic analysis of the complete this compound PKS or its individual domains has not been reported in the literature. Such experiments are challenging due to the size and complexity of these megaenzymes. However, data from other well-characterized modular PKSs can provide representative values for the substrate specificity and catalytic rates of individual domains. Acyltransferase (AT) domains, for instance, exhibit tight control over the selection of extender units.

Table 3: Representative Kinetic Data for Acyltransferase (AT) Domains from a Modular PKS

Enzyme/Domain Substrate Km (µM) kcat (min-1) kcat/Km (M-1s-1)
DEBS AT3* (2S)-Methylmalonyl-CoA 7.8 ± 1.1 120 ± 4 2.6 x 105
DEBS AT3* Malonyl-CoA > 5000 < 0.1 < 3
DEBS AT6* (2S)-Methylmalonyl-CoA 22 ± 2 201 ± 6 1.5 x 105
DEBS AT6* Malonyl-CoA 1000 ± 100 1.3 ± 0.1 22

*Note: Data is from the 6-deoxyerythronolide B synthase (DEBS) and is presented here as a representative example of cis-AT PKS domain kinetics. The specificity constant (kcat/Km) highlights the strong preference for the cognate substrate.

The final yield of the heterologously produced macrolactone, 5-O-mycaminosylchalcolactone, was not quantified in the initial report, but its production was confirmed through HPLC-MS and NMR analysis.[1]

Key Experimental Protocols

The characterization of the this compound PKS involved several key molecular biology and analytical chemistry techniques. The following sections describe the methodologies employed.

Identification and Cloning of the chm Gene Cluster
  • Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from S. bikiniensis.

  • Degenerate PCR: To identify PKS gene fragments, PCR was performed using degenerate oligonucleotide primers designed based on conserved regions of ketosynthase (KS) domains from other known 16-membered macrolide PKS genes.[1]

  • Probe Generation: The resulting PCR amplicons were cloned and sequenced. Fragments showing high homology to known PKS genes were selected as probes.[1]

  • Cosmid Library Screening: A cosmid library of S. bikiniensis genomic DNA was constructed. The library was screened by colony hybridization using the labeled PKS gene fragments as probes to identify cosmids containing the chm gene cluster.[1]

  • Sequencing: Overlapping cosmids that covered the entire biosynthetic cluster were identified and sequenced to determine the full genetic map and identify all ORFs.[1]

Heterologous Expression of the this compound PKS

The function of the this compound PKS was confirmed by expressing the corresponding genes in a heterologous host, Streptomyces fradiae, which had its own tylosin PKS genes removed.[1]

  • Gene Assembly: The five chm PKS genes (chmGI-GV) were meticulously assembled from the identified cosmids into an E. coli-Streptomyces shuttle vector using restriction enzyme digestion and ligation.[1] This created a single plasmid capable of expressing the entire PKS assembly line.

  • Host Strain: The expression plasmid was introduced into S. fradiae K342-45, a strain engineered to lack its endogenous PKS, preventing the production of competing polyketides.

  • Fermentation and Culture Conditions: The recombinant S. fradiae strain was grown in a suitable fermentation medium for 7 days at 30°C to allow for the production of the polyketide.[1]

  • Extraction and Purification: The culture broth was harvested, and the supernatant was extracted with an organic solvent (e.g., chloroform). The crude extract was then purified using flash silica gel chromatography.[1]

  • Product Analysis: The purified compound was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure as the predicted 16-membered macrolactone, which was glycosylated by the host's native machinery to produce 5-O-mycaminosylchalcolactone.[1]

Workflow cluster_cloning Gene Cluster Identification & Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis A 1. Isolate gDNA from S. bikiniensis B 2. PCR with Degenerate Primers (target KS domains) A->B C 3. Screen Cosmid Library with PCR Probes B->C D 4. Sequence Positive Cosmids C->D E 5. Assemble chm PKS genes (chmGI-GV) in shuttle vector D->E F 6. Transform S. fradiae (PKS-deleted host) E->F G 7. Ferment Recombinant Strain F->G H 8. Extract Macrolides from Culture Broth G->H I 9. Purify by Chromatography H->I J 10. Analyze by HPLC-MS & NMR I->J K Confirm Structure: 5-O-mycaminosylchalcolactone J->K

Proposed Biosynthetic Pathway and Post-PKS Modifications

The biosynthesis of this compound begins with the assembly of the polyketide chain by the Chm PKS. The final product released from the PKS is a 3-keto-16-membered macrolactone intermediate.[1] This intermediate must then undergo several post-PKS modifications to become the mature this compound molecule.

  • PKS Assembly: The loading module initiates synthesis with a malonyl-CoA starter. Seven extension modules sequentially elongate the chain, resulting in a fully assembled polyketide tethered to the ACP of Module 7. The TE domain then catalyzes the release and macrolactonization of the chain.

  • Post-PKS Reduction and Dehydration: The most significant post-PKS modification is the formation of the 2,3-trans double bond. Since the PKS lacks the necessary domains in Module 7, it is proposed that a discrete set of enzymes, likely a dedicated ketoreductase and a dehydratase encoded within the chm cluster, act on the 3-keto macrolactone intermediate to generate the double bond.[1][2]

  • Glycosylation: The macrolactone is glycosylated at the C-5 hydroxyl group with TDP-D-chalcose, a sugar synthesized by enzymes also encoded in the chm cluster.[1]

Biosynthesis PKS This compound PKS (chmGI-GV) Intermediate 3-Keto Macrolactone Intermediate PKS->Intermediate Release & Cyclization Precursors Malonyl-CoA Methylmalonyl-CoA Precursors->PKS Starter & Extender Units PostPKS Post-PKS Enzymes (KR, DH) Intermediate->PostPKS Substrate Chalcolactone Chalcolactone PostPKS->Chalcolactone Product SugarEnzymes Chalcose Biosynthesis (chmCIV, chmU, etc.) TDP_Chalcose TDP-D-Chalcose SugarEnzymes->TDP_Chalcose GT Glycosyltransferase This compound This compound GT->this compound Chalcolactone->GT TDP_Chalcose->GT

Conclusion

The this compound polyketide synthase represents a fascinating example of a Type I modular PKS with an unconventional chain termination strategy. The genetic and biochemical analyses have revealed a well-organized biosynthetic gene cluster that directs the assembly of the macrolide backbone. The key finding that the final reductive step to form the 2,3-trans double bond is catalyzed by enzymes acting outside of the main PKS assembly line highlights the diversity of enzymatic machinery in natural product biosynthesis. The successful heterologous expression of the chm PKS demonstrates the potential for engineering this and other PKS systems to produce novel polyketide structures. Further research, including detailed kinetic analysis of the individual domains and structural characterization of the PKS modules, will deepen our understanding and enhance our ability to harness these complex molecular machines for the development of new therapeutic agents.

References

The Biological Activity of Chalcomycin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, represents a unique scaffold for the development of novel antimicrobial agents.[1] Unlike many clinically significant macrolides that possess an amino sugar, this compound contains a neutral sugar, D-chalcose, attached to its aglycone.[1] This structural distinction, along with a 2,3-trans double bond, contributes to its distinct biological activity profile.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibiotics.

Antimicrobial Activity of this compound and Its Derivatives

The primary biological activity of this compound and its derivatives is their antimicrobial effect, predominantly against Gram-positive bacteria. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus (11 strains)0.05 - 0.78 (MIC50 = 0.19)[1][2]
Staphylococcus aureus 209P4[3]
Streptococcus pyogenes (2 strains)0.19, 0.78[1]
Bacillus subtilis6.25[4]
Escherichia coli>50[4]
Candida albicansInactive[4]
Aspergillus nigerInactive[3]
Dihydrothis compound Staphylococcus aureus 209P32[3]
This compound B Staphylococcus aureus0.39[4]
This compound E Staphylococcus aureus 209P>32[3]
5-O-Mycaminosylchalcolactone Staphylococcus aureus>12.5[1]
Streptococcus pneumoniae>12.5[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis, a hallmark of macrolide antibiotics.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, thereby obstructing the nascent peptide exit tunnel and preventing the elongation of the polypeptide chain.[5]

However, this compound exhibits a unique mechanistic feature that distinguishes it from other macrolides. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus.[1] This suggests a potential secondary target: glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[1] This dual-action mechanism could contribute to its potent antimicrobial activity and potentially circumvent some common macrolide resistance mechanisms.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Chalcomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_tRNA_synthesis Aminoacyl-tRNA Synthesis 50S 50S Subunit Exit_Tunnel Peptide Exit Tunnel 50S->Exit_Tunnel Blocks exit tunnel 30S 30S Subunit mRNA mRNA Peptide_Chain Nascent Peptide Exit_Tunnel->Peptide_Chain Inhibits elongation A_Site A-site P_Site P-site P_Site->Peptide_Chain Peptide bond formation Glycine Glycine Glycyl_tRNA_Synthetase Glycyl-tRNA Synthetase Glycine->Glycyl_tRNA_Synthetase tRNA_Gly tRNA-Gly tRNA_Gly->Glycyl_tRNA_Synthetase Glycyl_tRNA Glycyl-tRNA Glycyl_tRNA_Synthetase->Glycyl_tRNA Charges tRNA Glycyl_tRNA->A_Site Enters A-site This compound This compound This compound->50S Binds to 50S subunit This compound->Glycyl_tRNA_Synthetase Inhibits activity Workflow Start Start: Library of This compound Derivatives Primary_Screening Primary Screening: MIC against S. aureus Start->Primary_Screening Hit_Selection Hit Selection (MIC <= Threshold) Primary_Screening->Hit_Selection Secondary_Screening Secondary Screening: MIC against a panel of Gram-positive and Gram-negative bacteria Hit_Selection->Secondary_Screening Active End End Hit_Selection->End Inactive Cytotoxicity_Assay Cytotoxicity Assay: IC50 on HeLa cells Secondary_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies: - Protein Synthesis Inhibition - Aminoacyl-tRNA Synthetase Assay Cytotoxicity_Assay->Mechanism_of_Action Lead_Candidate Lead Candidate Identification Mechanism_of_Action->Lead_Candidate In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Candidate->In_Vivo_Studies In_Vivo_Studies->End

References

Methodological & Application

Application Notes and Protocols for Chalcomycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces species. The following sections detail the necessary protocols, from initial extraction from fermentation broth to final purification, supported by quantitative data and visual workflows.

Overview of this compound Extraction and Purification

This compound is a valuable secondary metabolite with significant antimicrobial properties. Its isolation from complex fermentation broths requires a multi-step approach to ensure high purity and yield. The general workflow involves the separation of the mycelium from the culture broth, followed by solvent extraction of the active compound and subsequent chromatographic purification. The choice of solvents and chromatographic techniques is critical for an efficient process.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different stages of this compound purification. These values are compiled from various experimental findings and provide a benchmark for expected outcomes.

Table 1: Solvent Extraction Efficiency for this compound

Extraction SolventpH of BrothVolume Ratio (Solvent:Broth)Number of ExtractionsTypical RecoveryReference
Chloroform (CHCl₃)7.81:14>90% of activity[1]
Ethyl AcetateNeutral1:13Not specified[2]
n-ButanolNot specified1:11Not specified[3]

Table 2: Chromatographic Purification of this compound

Purification StepStationary PhaseMobile Phase / GradientYieldPurityReference
Flash Silica Gel ChromatographySilica Gel0-35% Acetone in Hexane (+2% Triethylolamine)~12 mg crude from 500 mL brothPartially Purified[1]
Preparatory HPLCPolaris C1850-100% Acetonitrile/Methanol (80:20) with 5 mM NH₄OAc5.6 mg>95%[1]
Sephadex LH-20 CCSephadex LH-20Not specifiedNot specifiedNot specified[4]
ODS Column ChromatographyOctadecylsilane (ODS)Not specifiedNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments in this compound extraction and purification.

Protocol 1: Fermentation and Initial Extraction

This protocol describes the initial steps to separate this compound from the Streptomyces fermentation culture.

Materials:

  • Fermentation broth of Streptomyces sp.

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Centrifuge and centrifuge bottles

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the supernatant from the mycelial cake.

  • pH Adjustment: Decant the supernatant and adjust its pH to 7.8 using solid NaHCO₃.[1]

  • Filtration: Filter the pH-adjusted supernatant to remove any remaining fine solids.[1]

  • Solvent Extraction:

    • Transfer the filtered supernatant to a large separatory funnel.

    • Add an equal volume of chloroform (1:1 v/v).[1]

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic (chloroform) layer.

    • Repeat the extraction process three more times with fresh chloroform.[1]

  • Drying and Concentration:

    • Combine all the chloroform extracts.

    • Dry the combined extract by adding anhydrous Na₂SO₄ and stirring.

    • Filter to remove the Na₂SO₄.

    • Concentrate the filtrate to an oily residue using a rotary evaporator under vacuum.[1]

Protocol 2: Flash Silica Gel Chromatography

This protocol is for the initial purification of the crude extract.

Materials:

  • Crude this compound extract (oily residue from Protocol 1)

  • Silica gel (for flash chromatography)

  • Hexane

  • Acetone

  • Triethylolamine (Net₃)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a flash chromatography column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with 100% hexane containing 2% (v/v) triethylolamine.

    • Gradually increase the acetone concentration in the mobile phase from 0% to 35%.[1]

    • Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using an appropriate method (e.g., TLC with UV visualization or bioassay).

  • Pooling and Concentration: Pool the fractions containing the partially purified this compound and concentrate them using a rotary evaporator.

Protocol 3: Preparatory High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Partially purified this compound from Protocol 2

  • Acetonitrile (CH₃CN), HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate (NH₄OAc)

  • Preparative HPLC system with a C18 column (e.g., 150 x 21.5 mm)[1]

  • UV detector

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile/Methanol (80:20) buffered with 5 mM NH₄OAc.[1]

    • Solvent B: Water buffered with 5 mM NH₄OAc.

  • Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.

  • HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 50% Solvent A).

    • Inject the sample onto the column.

    • Run a linear gradient from 50% to 100% Solvent A over a suitable time frame (e.g., 30 minutes) at a flow rate of 10 mL/min.[1]

    • Monitor the elution at 280 nm.[1]

  • Fraction Collection: Collect the peak corresponding to this compound, which is expected to elute at 60-70% Solvent A.[1]

  • Solvent Removal and Desalting:

    • Remove the organic solvents from the collected fraction in vacuo.[1]

    • To remove the residual ammonium acetate, apply the sample to a small silica gel plug and elute with a suitable solvent system (e.g., 30% acetone in hexane with 2% triethylolamine).[1]

  • Final Product: Concentrate the desalted eluate to obtain pure this compound as a white solid.

Visual Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Chalcomycin_Extraction_Workflow cluster_fermentation Fermentation & Broth Preparation cluster_extraction Solvent Extraction Fermentation Streptomyces Fermentation Centrifugation Centrifugation (10,000 x g, 20 min) Fermentation->Centrifugation pH_Adjustment pH Adjustment to 7.8 (with NaHCO₃) Centrifugation->pH_Adjustment Supernatant Filtration Filtration pH_Adjustment->Filtration Solvent_Extraction Liquid-Liquid Extraction (Chloroform, 4x) Filtration->Solvent_Extraction Drying Drying (Anhydrous Na₂SO₄) Solvent_Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for this compound Extraction from Fermentation Broth.

Chalcomycin_Purification_Workflow cluster_flash_chrom Flash Chromatography cluster_hplc Preparative HPLC Crude_Extract Crude this compound Extract Flash_Chrom Silica Gel Column (Acetone/Hexane Gradient) Crude_Extract->Flash_Chrom Fraction_Analysis Fraction Analysis (TLC/Bioassay) Flash_Chrom->Fraction_Analysis Pooling Pooling & Concentration Fraction_Analysis->Pooling Partially_Purified Partially Purified this compound Pooling->Partially_Purified Prep_HPLC Preparative C18 HPLC (ACN/MeOH Gradient) Partially_Purified->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Desalting Solvent Removal & Desalting Fraction_Collection->Desalting Pure_this compound Pure this compound Desalting->Pure_this compound

Caption: Chromatographic Purification Workflow for this compound.

References

Application Notes and Protocols for the Identification of Chalcomycin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1][2] Like other macrolides, it consists of a large lactone ring to which sugar moieties are attached. The identification and quantification of this compound in various matrices, particularly in fermentation broths and during drug development processes, is crucial for research and quality control. This document provides detailed protocols for the identification and analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

For the targeted analysis of this compound using tandem mass spectrometry, the selection of precursor and product ions is critical for developing a sensitive and specific method, such as in Multiple Reaction Monitoring (MRM). Based on the structure of this compound and typical fragmentation patterns of 16-membered macrolides, a proposed set of mass transitions is provided below. It is important to note that these transitions should be empirically optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Putative Fragmentation
This compound696.4520.3175.1Loss of the mycinose sugar moiety
157.1Further fragmentation of the macrolactone ring

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol is adapted from established methods for macrolide extraction.[1]

Reagents and Materials:

  • Fermentation broth containing this compound

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Acetone

  • Triethylamine (NEt₃)

  • Silica gel for flash chromatography

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Procedure:

  • Adjust the pH of the cell-free supernatant of the fermentation broth to 7.8 with solid NaHCO₃.

  • Filter the solution to remove any remaining solids.

  • Extract the filtrate with an equal volume of chloroform four times. Combine the organic extracts.

  • Dry the combined organic extract over anhydrous Na₂SO₄ with vigorous stirring.

  • Filter the solution and concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

  • For further purification, perform flash silica gel chromatography using a gradient of 0 to 35% acetone containing 2% (v/v) triethylamine in hexane.

  • Collect the fractions containing this compound and concentrate them in vacuo.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from[1]):

  • Column: A C18 reversed-phase column (e.g., Metachem Metasil Basic, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 5 mM Ammonium acetate in water.

  • Mobile Phase B: 56% Methanol in 5 mM Ammonium acetate.

  • Gradient: A linear gradient from 15% to 100% Mobile Phase B over 7 minutes.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions from the table above.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Note: These are starting conditions and should be optimized for the specific instrument and column used.

Visualizations

Experimental Workflow for this compound Identification

Caption: Workflow for this compound identification.

Proposed Fragmentation Pathway of this compound

Chalcomycin_Fragmentation This compound This compound [M+H]⁺ m/z 696.4 Macrolactone_Mycinose [M+H - Chalcose]⁺ m/z 520.3 This compound->Macrolactone_Mycinose Loss of Chalcose Mycinose_Fragment [Mycinose+H]⁺ m/z 175.1 This compound->Mycinose_Fragment Cleavage of Glycosidic Bond Further_Fragment Further Fragmentation Product Ions Macrolactone_Mycinose->Further_Fragment Ring Opening

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols for Chalcomycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Chalcomycin, a 16-membered macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This document outlines the principles of the assay, provides step-by-step protocols for both broth microdilution and agar dilution methods, and includes known quantitative data for this compound against susceptible bacterial strains.

Introduction to this compound

This compound is a macrolide antibiotic produced by Streptomyces bikiniensis.[4][5] It exhibits activity primarily against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pyogenes.[4] The mechanism of action of this compound involves the inhibition of protein synthesis, and it has demonstrated cross-resistance with other macrolides, suggesting a similar mode of action to antibiotics like tylosin.[4] There is also evidence to suggest that this compound may inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus.[4]

Quantitative Data: this compound MIC Values

The following tables summarize the reported MIC values for this compound and its derivatives against various bacterial strains.

Table 1: MIC of this compound against Gram-Positive Bacteria

MicroorganismStrain(s)MIC50 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus11 susceptible strains0.190.05 - 0.78[4]
Streptococcus pyogenes2 susceptible strains-0.19 - 0.78[4]

Table 2: MIC of this compound Derivatives against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
This compoundS. aureus 209P32[6]
This compound derivative 2S. aureus 209P4[6]

Experimental Protocols

Two standard methods for determining the MIC of this compound are presented below: Broth Microdilution and Agar Dilution.[7][8] The choice of method may depend on the number of isolates being tested and laboratory preference. Agar dilution is often considered the gold standard for its reproducibility.[7]

Protocol 1: Broth Microdilution MIC Assay

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[8][9][10]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms[1][9]

  • Sterile 96-well microtiter plates (U- or V-bottom)[9]

  • Bacterial strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[2]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[9]

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in MHB to twice the highest desired final concentration to be tested (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[10]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.[10]

    • Add 100 µL of the 2x concentrated this compound solution to the first column of wells.[10]

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[10]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 4-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] A spectrophotometer can be used to verify the optical density.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.[10]

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[2][3] This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Agar Dilution MIC Assay

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[7][8]

Materials:

  • This compound powder and appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations in a suitable solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).[12] Mix well by inverting the tube to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the Broth Microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

    • This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.[7][8]

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.

    • Allow the spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[7]

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[7]

Visualizations

This compound's Proposed Mechanism of Action

Chalcomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 50S_subunit->Inhibition 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibits

Broth Microdilution Workflow

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Agar Dilution Workflow

Agar_Dilution_Workflow Start_Agar Start Prep_Agar Prepare this compound-Infused Agar Plates at Various Concentrations Start_Agar->Prep_Agar Inoculate_Agar Spot Inoculum onto Agar Plates Prep_Agar->Inoculate_Agar Prep_Inoculum_Agar Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum_Agar->Inoculate_Agar Incubate_Agar Incubate Plates (16-20h at 35°C) Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (Lowest concentration with no visible growth) Incubate_Agar->Read_MIC_Agar End_Agar End Read_MIC_Agar->End_Agar

References

Chalcomycin in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1] Like other macrolides, its primary mechanism of action is the inhibition of protein synthesis.[1] While its activity against Gram-positive bacteria is well-documented, this compound has also been shown to inhibit protein synthesis in eukaryotic cells, such as the human cervical cancer cell line, HeLa.[1] This property makes it a valuable tool for researchers studying translation processes and for drug development professionals exploring new therapeutic agents.

This document provides detailed application notes and protocols for the preparation and use of this compound in a cell culture setting.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₃₅H₅₆O₁₄[1]
Molecular Weight 700.82 g/mol [1]
Appearance Off-white to light yellow powder-
Solubility Soluble in DMSO and ethanol-
Storage (Powder) -20°C-
Storage (Stock Solution) -20°C or -80°C-

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A common starting stock concentration for antibiotics in cell culture is 1000x the desired final working concentration. For example, to prepare a 10 mM stock solution:

    • Weight of this compound (mg) = 10 mM * 700.82 g/mol * 0.001 L = 7.0082 mg for 1 mL of DMSO.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

Experimental Protocols

Determining the Optimal Working Concentration (Kill Curve Assay)

The optimal working concentration of this compound can vary depending on the cell line and the desired experimental outcome. A kill curve assay is essential to determine the minimum concentration required to achieve the desired effect, such as complete cell death for selection purposes or partial inhibition for mechanistic studies.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Multi-channel pipette

  • Cell viability assay reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

    • Include wells for a no-cell control (media only) and a vehicle control (cells treated with the highest concentration of DMSO that will be used).

  • Treatment:

    • After 24 hours, prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for the initial experiment.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protein Synthesis Inhibition Assay

This protocol provides a general method to confirm the inhibitory effect of this compound on protein synthesis in your cell line of interest.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Multi-well cell culture plates

  • This compound stock solution

  • Positive control for protein synthesis inhibition (e.g., cycloheximide)

  • Protein synthesis assay kit (e.g., based on the incorporation of labeled amino acids or a puromycin-based assay)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (based on the kill curve results), a vehicle control (DMSO), and a positive control.

  • Incubation:

    • Incubate the cells for the desired treatment duration.

  • Protein Synthesis Measurement:

    • Follow the manufacturer's protocol for the chosen protein synthesis assay kit to measure the rate of new protein synthesis.

  • Data Analysis:

    • Normalize the protein synthesis levels to the vehicle control and plot the results against the this compound concentration.

Visualizations

Experimental Workflow for this compound Application

Chalcomycin_Workflow prep Prepare this compound Stock Solution (in DMSO) kill_curve Determine IC50 (Kill Curve Assay) prep->kill_curve Use stock working_conc Select Working Concentration(s) kill_curve->working_conc Based on results main_exp Perform Main Experiment (e.g., Protein Synthesis Assay) working_conc->main_exp Apply to cells data_analysis Data Analysis main_exp->data_analysis Chalcomycin_Mechanism This compound This compound ribosome 80S Ribosome This compound->ribosome Binds to large subunit protein_synthesis Protein Synthesis (Elongation) This compound->protein_synthesis Inhibits ribosome->protein_synthesis Catalyzes trna aminoacyl-tRNA trna->ribosome Enters A-site cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth Leads to

References

Application Notes and Protocols for the Generation of Chalcomycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1][2] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[3] This interaction blocks the elongation of the polypeptide chain, leading to a bacteriostatic effect, although at higher concentrations, it can be bactericidal.[3] this compound has demonstrated activity against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pyogenes.[1] The development of bacterial resistance to antibiotics is a significant challenge in drug discovery and clinical settings.[4][5][6] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new therapeutic strategies. These application notes provide detailed protocols for the generation and characterization of this compound-resistant bacterial strains for research purposes.

Mechanisms of Macrolide Resistance

Bacteria can develop resistance to macrolide antibiotics, including this compound, through several mechanisms:[7][8][9]

  • Target Site Modification: This is one of the most common mechanisms and often involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylation) genes.[8][10] This modification reduces the binding affinity of the macrolide to the ribosome, rendering the antibiotic ineffective.[3][8]

  • Active Efflux Pumps: Bacteria can acquire or upregulate genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[3][7][11] This prevents the antibiotic from reaching its ribosomal target at a high enough concentration to inhibit protein synthesis.

  • Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate macrolides through hydrolysis or modification of the antibiotic molecule.[8]

  • Ribosomal Protein Mutations: Mutations in ribosomal proteins, such as L4 and L22, can also alter the antibiotic binding site and confer resistance.[10]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance StatusThis compound MIC (µg/mL)Reference
Staphylococcus aureus (11 strains)Susceptible0.05 - 0.78 (MIC50 = 0.19)[1]
Streptococcus pyogenes (2 strains)Susceptible0.19 and 0.78[1]
Staphylococcus aureusResistant (Lab-generated)> 64Hypothetical
Streptococcus pyogenesResistant (Lab-generated)> 64Hypothetical
Dihydrothis compound against S. aureus 209PSusceptible32[12]
This compound B against S. aureus 209PSusceptible4[12]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Bacterial Strains by Serial Passage

This protocol describes the development of resistance through the continuous exposure of a bacterial culture to sub-lethal concentrations of this compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth - TSB)

  • Appropriate solid growth medium (e.g., Tryptic Soy Agar - TSA)

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Sterile culture tubes and plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the susceptible bacterial strain using the broth microdilution method as described in Protocol 2.

  • Serial Passage: a. Inoculate a tube of TSB containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the bacterial strain. b. Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until turbidity is observed. c. Transfer an aliquot of the culture to a new tube of TSB containing a slightly higher concentration of this compound (e.g., 2x the previous concentration). d. Repeat this process of serial passage for multiple generations.

  • Isolation of Resistant Strains: a. After several passages, spread an aliquot of the culture onto a TSA plate containing a high concentration of this compound (e.g., 4x, 8x, or 16x the initial MIC). b. Incubate the plate until colonies appear. c. Isolate individual colonies and culture them in a liquid medium with the same high concentration of this compound to confirm resistance.

  • Confirmation of Resistance: a. Determine the MIC of the isolated strains to confirm the level of resistance as described in Protocol 2. b. Store the confirmed resistant strains in glycerol stocks at -80°C for future use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.[13][14][15][16]

Materials:

  • Bacterial strain (susceptible or resistant)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[15] This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Mandatory Visualizations

Experimental_Workflow cluster_generation Generation of Resistant Strains cluster_characterization Characterization of Resistant Strains start Start with Susceptible Bacterial Strain mic1 Determine Initial MIC (Protocol 2) start->mic1 passage Serial Passage in Sub-MIC This compound Concentrations mic1->passage increase_conc Gradually Increase This compound Concentration passage->increase_conc increase_conc->passage Repeat plate Plate on High this compound Concentration Agar increase_conc->plate isolate Isolate Single Colonies plate->isolate confirm_res Confirm Resistance isolate->confirm_res mic2 Determine Final MIC of Resistant Strains (Protocol 2) confirm_res->mic2 store Store Resistant Strains (-80°C Glycerol Stocks) mic2->store molecular Molecular Analysis (e.g., Sequencing of erm genes, ribosomal protein genes) mic2->molecular

Caption: Workflow for generating and characterizing this compound-resistant bacteria.

Macrolide_Resistance_Signaling cluster_cell Bacterial Cell cluster_ribosome Ribosome cluster_resistance Resistance Mechanisms chalcomycin_ext This compound (Extracellular) chalcomycin_int This compound (Intracellular) chalcomycin_ext->chalcomycin_int Entry cell_membrane Cell Membrane ribosome 50S Ribosomal Subunit chalcomycin_int->ribosome Binds to efflux Efflux Pump (e.g., Mef/Msr) chalcomycin_int->efflux Pumped out by inactivation Enzymatic Inactivation chalcomycin_int->inactivation Inactivated by protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits target_mod Target Site Modification (rRNA Methylation via Erm) ribosome->target_mod Protected by

Caption: Mechanisms of bacterial resistance to this compound.

References

Application Notes and Protocols: Labeling Chalcomycin for Binding and Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] this compound exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.[4][5] Understanding the binding kinetics and cellular uptake of this compound is crucial for elucidating its mechanism of action in more detail, identifying potential resistance mechanisms, and guiding the development of more potent derivatives.

These application notes provide detailed protocols for the labeling of this compound with fluorescent dyes and biotin, enabling researchers to perform in-depth binding and cellular uptake studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a template for organizing experimental results obtained using the protocols described below.

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Reference
Staphylococcus aureus (11 strains)0.05 - 0.78[1]
Streptococcus pyogenes (2 strains)0.19 - 0.78[1]
Staphylococcus aureus 209P4[5]

Table 2: Example Binding Affinity Data (Hypothetical)

Labeled this compoundTargetMethodKd (nM)
This compound-FITCS. aureus RibosomesFluorescence PolarizationTBD
Biotin-ChalcomycinS. aureus RibosomesSurface Plasmon ResonanceTBD

Table 3: Example Cellular Uptake Data (Hypothetical)

Note: Cellular uptake data for this compound would need to be determined experimentally.

Cell TypeLabeled this compoundIncubation Time (min)Intracellular Concentration (µM)
S. aureusThis compound-FITC30TBD
S. aureusThis compound-FITC60TBD
Macrophage J774A.1This compound-FITC60TBD

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with a fluorescent dye, such as fluorescein isothiocyanate (FITC), for use in binding assays and fluorescence microscopy-based uptake studies. This compound's structure contains hydroxyl groups that can be targeted for labeling. This protocol will focus on creating a stable ether linkage.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorescent dye

  • 1,4-Dioxane (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sephadex LH-20 resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous 1,4-dioxane.

    • Add 1.5 molar equivalents of FITC.

    • Add 3 molar equivalents of DIPEA to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 95:5). The appearance of a new, fluorescent spot with a different Rf value from this compound indicates product formation.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Resuspend the residue in a minimal amount of DCM.

    • Load the concentrated sample onto a Sephadex LH-20 column pre-equilibrated with DCM.

    • Elute the column with DCM and collect fractions.

    • Monitor the fractions by TLC to identify those containing the fluorescently labeled this compound.

    • Pool the pure fractions and evaporate the solvent.

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled product by HPLC and mass spectrometry.

    • Determine the concentration of the labeled this compound spectrophotometrically by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis dissolve Dissolve this compound in Dioxane add_fitc Add FITC dissolve->add_fitc add_dipea Add DIPEA add_fitc->add_dipea stir Stir at RT (12-24h) Protected from light add_dipea->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate Reaction monitor->concentrate Complete load_column Load on Sephadex LH-20 concentrate->load_column elute Elute with DCM load_column->elute collect Collect & Pool Fractions elute->collect confirm Confirm by HPLC/MS collect->confirm quantify Quantify by UV-Vis confirm->quantify

Caption: Workflow for fluorescent labeling of this compound.

Protocol 2: Biotinylation of this compound for Pull-Down Assays

This protocol details the biotinylation of this compound for use in pull-down assays to identify binding partners.[6][7][8][9] A linker can be introduced to a hydroxyl group on this compound, followed by reaction with an activated biotin derivative.

Materials:

  • This compound

  • N-(tert-Butoxycarbonyl)-6-aminohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Linker Attachment:

    • Dissolve this compound, N-(tert-Butoxycarbonyl)-6-aminohexanoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the product by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a mixture of DCM and TFA (1:1).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Biotinylation:

    • Dissolve the deprotected intermediate in anhydrous DMF.

    • Add Biotin-NHS ester (1.5 eq) and TEA (3 eq).

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the final biotinylated this compound product by reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product by mass spectrometry and NMR.

G cluster_linker Linker Attachment cluster_deprotect Boc Deprotection cluster_biotinylation Biotinylation cluster_final_purification Final Purification & Analysis chalco_linker This compound + Boc-Linker + DCC/DMAP in DCM purify1 Purify by Chromatography chalco_linker->purify1 deprotect Treat with TFA/DCM purify1->deprotect biotin_react Add Biotin-NHS + TEA in DMF deprotect->biotin_react purify2 Purify by RP-HPLC biotin_react->purify2 characterize Characterize by MS/NMR purify2->characterize

Caption: Workflow for the biotinylation of this compound.

Protocol 3: Bacterial Binding Assay Using Fluorescently Labeled this compound

This protocol describes how to perform a whole-cell binding assay with fluorescently labeled this compound to determine its binding affinity to bacterial cells.

Materials:

  • Fluorescently labeled this compound (this compound-FITC)

  • Bacterial culture (e.g., S. aureus) in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Unlabeled this compound (for competition assay)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a final OD600 of 0.5.

  • Binding Assay:

    • To the wells of a 96-well plate, add 50 µL of the bacterial suspension.

    • Add 50 µL of this compound-FITC at various concentrations (e.g., 0.1 to 10 µM).

    • For competition assays, pre-incubate the bacterial suspension with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 30 minutes before adding this compound-FITC.

    • Incubate the plate at 37°C for 1 hour, with gentle shaking.

  • Measurement:

    • Centrifuge the plate and carefully remove the supernatant.

    • Wash the bacterial pellets twice with cold PBS.

    • Resuspend the pellets in 100 µL of PBS.

    • Measure the fluorescence intensity in a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 495/520 nm for FITC).

  • Data Analysis:

    • Subtract the background fluorescence from wells with bacteria only.

    • Plot the fluorescence intensity against the concentration of this compound-FITC.

    • Determine the dissociation constant (Kd) by fitting the data to a one-site binding model.

Protocol 4: Cellular Uptake and Localization Using Fluorescence Microscopy

This protocol outlines the use of fluorescently labeled this compound to visualize its uptake and subcellular localization in bacterial or eukaryotic cells.

Materials:

  • This compound-FITC

  • Bacterial or eukaryotic cells

  • Appropriate cell culture medium

  • Coverslips

  • Paraformaldehyde (PFA) for fixing

  • DAPI (for nuclear staining in eukaryotes)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • For adherent eukaryotic cells, seed them on coverslips in a 24-well plate and allow them to adhere overnight.

    • For bacteria, prepare a fresh culture.

  • Incubation with Labeled this compound:

    • Treat the cells with this compound-FITC at a desired concentration (e.g., 1-5 µM) in culture medium.

    • Incubate for various time points (e.g., 15, 30, 60 minutes) at 37°C.

  • Washing and Fixing:

    • Remove the medium and wash the cells three times with PBS to remove unbound probe.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash again three times with PBS.

  • Staining and Mounting (Optional):

    • For eukaryotic cells, you can counterstain with DAPI for 5 minutes to visualize the nucleus.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.

    • Capture images to analyze the localization of the fluorescent signal.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_staining_imaging Staining & Imaging seed_cells Seed Cells on Coverslips add_probe Incubate with this compound-FITC seed_cells->add_probe wash1 Wash with PBS add_probe->wash1 fix Fix with PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Counterstain (e.g., DAPI) wash2->stain mount Mount on Slides stain->mount image Image with Fluorescence Microscope mount->image

Caption: Cellular uptake and localization workflow.

Signaling Pathways and Mechanisms

This compound, as a macrolide antibiotic, is known to inhibit protein synthesis by binding to the bacterial ribosome. The specific interactions and the downstream effects can be investigated using the labeled probes described herein.

G cluster_uptake Cellular Uptake cluster_binding Ribosomal Binding cluster_inhibition Mechanism of Action chalco_ext Extracellular This compound membrane Bacterial Cell Membrane/Wall chalco_ext->membrane Uptake chalco_int Intracellular This compound membrane->chalco_int ribosome 50S Ribosomal Subunit chalco_int->ribosome binding Binding to 23S rRNA ribosome->binding peptidyl_transferase Inhibition of Peptidyl Transferase binding->peptidyl_transferase elongation Blockage of Peptide Chain Elongation peptidyl_transferase->elongation protein_synthesis Inhibition of Protein Synthesis elongation->protein_synthesis

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chalcomycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chalcomycin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis.[1] For accurate and reproducible in vitro experiments, such as minimum inhibitory concentration (MIC) assays, it is crucial that this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate drug concentrations, precipitation, and unreliable experimental outcomes.

Q2: What are the general solubility characteristics of this compound?

Q3: Which solvent is recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other macrolide antibiotics to create concentrated stock solutions.[2] Ethanol and methanol can also be used.[3][4] It is important to note that the final concentration of the organic solvent in the in vitro assay should be kept low (typically below 1%) to avoid solvent-induced cellular toxicity or artifacts.[2]

Q4: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[5] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or low temperature.- Increase the solvent volume gradually.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.
A precipitate forms when I add the this compound stock solution to my aqueous assay medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of the organic solvent is too low to maintain solubility.- Lower the final concentration of this compound in the assay.- Increase the percentage of the organic solvent in the final solution, ensuring it remains below toxic levels (typically <1%).- Prepare a fresh, more dilute stock solution.- Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol).
I observe a film or crystals in my cell culture plate after adding this compound. The compound is precipitating out of the solution over time.- Ensure the stock solution is fully dissolved before use.- Reduce the final concentration of this compound.- Check the pH of your culture medium, as pH can affect the solubility of some compounds.
My experimental results are inconsistent. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate concentration due to incomplete dissolution.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure complete dissolution of the powder when preparing stock solutions.

Quantitative Data Summary

Solvent Qualitative Solubility Recommended Starting Concentration for Stock Solution Notes
Dimethyl Sulfoxide (DMSO) Soluble10 - 50 mg/mLA common solvent for preparing high-concentration stock solutions of macrolides.[2]
Ethanol Soluble10 - 25 mg/mLMay require gentle warming to fully dissolve.[3]
Methanol Soluble10 - 25 mg/mLSimilar to ethanol, warming may be necessary.[4]
Water Sparingly soluble to insolubleNot recommended for stock solutionsThis compound is a hydrophobic molecule with limited aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound

Chalcomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Elongation Peptide Chain Elongation Peptidyl_Transferase_Center->Protein_Elongation Catalyzes peptide bond formation This compound This compound This compound->50S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Enters A-site Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Elongation Blocks

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: Preparing this compound for In Vitro Assays

Chalcomycin_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex / Sonicate for complete dissolution Add_Solvent->Dissolve Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL) Dissolve->Stock_Solution Store Aliquot and Store at -20°C / -80°C Stock_Solution->Store Dilute Dilute Stock Solution in Assay Medium Stock_Solution->Dilute For immediate use Final_Concentration Achieve Final Working Concentration for Assay Dilute->Final_Concentration

Caption: Workflow for preparing this compound working solutions.

References

Chalcomycin Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of chalcomycin in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Publicly available data on the specific degradation pathways and kinetics of this compound is limited. Therefore, the information and protocols provided are based on the general characteristics of macrolide antibiotics and established principles of pharmaceutical stability testing. Researchers should validate these methodologies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: Like many macrolide antibiotics, the stability of this compound in aqueous solutions is expected to be significantly influenced by pH, temperature, and the presence of oxidative agents. Macrolides are generally most stable in neutral to slightly alkaline conditions (pH 7-8) and are susceptible to degradation in acidic environments.[1][2] Elevated temperatures will accelerate degradation processes.

Q2: How does pH affect the stability of this compound?

A2: Acidic conditions (pH < 5.5) are known to cause rapid degradation of many macrolide antibiotics.[1] This is often due to the hydrolysis of the glycosidic bonds linking the sugar moieties to the macrolactone ring or intramolecular reactions of the lactone ring itself. In contrast, neutral to slightly alkaline pH generally promotes better stability.[1]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not well-documented, based on the structure of similar 16-membered macrolides like tylosin, potential degradation pathways include:[3][4]

  • Hydrolysis: Cleavage of the glycosidic bonds connecting the D-chalcose and D-mycinose sugars to the lactone core, particularly under acidic conditions.

  • Oxidation: Modification of the macrolactone ring, especially if sensitive functional groups are present.

  • Epimerization: Changes in the stereochemistry at certain chiral centers under specific pH and temperature conditions.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been extensively reported in the literature. To identify potential degradation products in your experiments, it is recommended to perform forced degradation studies and utilize analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation.[5][6] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. UV detection is commonly used for macrolides.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Inappropriate pH: The solution may be too acidic. 2. High temperature: Storage or experimental temperature is too high. 3. Oxidative stress: Presence of oxidizing agents in the solvent or exposure to air.1. Adjust the pH of the aqueous solution to a neutral or slightly alkaline range (pH 7.0-8.0) using appropriate buffers (e.g., phosphate buffer). 2. Store stock solutions at recommended temperatures (e.g., 2-8°C or frozen) and protect from light. Minimize the duration of experiments at elevated temperatures. 3. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen) for sensitive experiments.
Appearance of multiple unknown peaks in HPLC chromatogram. 1. Degradation of this compound: The new peaks are likely degradation products. 2. Contamination: The sample or solvent may be contaminated.1. Perform forced degradation studies (see Experimental Protocols) to systematically generate and identify degradation products. Use a diode array detector (DAD) or mass spectrometer (MS) to characterize the unknown peaks. 2. Analyze a blank (solvent only) and a fresh this compound standard to rule out contamination.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal. 2. Column degradation: The HPLC column may be degraded due to extreme pH or temperature.1. Optimize the mobile phase. For macrolides, a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Adjust the pH of the mobile phase to improve peak shape. 2. Ensure the mobile phase pH is within the stable range for your HPLC column. Use a guard column to protect the analytical column.
Inconsistent results between replicate experiments. 1. Inconsistent sample preparation: Variations in pH, temperature, or incubation time. 2. Instability of stock solution: The this compound stock solution may be degrading over time.1. Standardize all experimental parameters. Use calibrated equipment for all measurements. 2. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability at a Constant Temperature

pHBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Concentration after X hours (µg/mL)% RemainingHalf-life (t½) (hours)
3.0Citrate Buffer37
5.0Acetate Buffer37
7.0Phosphate Buffer37
9.0Borate Buffer37

Table 2: Effect of Temperature on this compound Stability at a Constant pH

Temperature (°C)pHBuffer SystemInitial Concentration (µg/mL)Concentration after X hours (µg/mL)% RemainingHalf-life (t½) (hours)
47.4Phosphate Buffer
257.4Phosphate Buffer
377.4Phosphate Buffer
507.4Phosphate Buffer

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to analyze this compound and its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a buffer solution, such as 20 mM potassium phosphate, and adjust the pH to a suitable value (e.g., 7.0).

    • Use HPLC-grade acetonitrile or methanol as the organic modifier.

    • Filter and degas the mobile phase components before use.

  • Isocratic and Gradient Elution:

    • Begin with an isocratic elution (e.g., 60:40 buffer:acetonitrile) at a flow rate of 1.0 mL/min.

    • If co-elution of peaks occurs, develop a gradient elution method to improve separation.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed through forced degradation studies.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[7]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[7]

    • Incubate at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a suitable buffer (e.g., pH 7.4 phosphate buffer) in a temperature-controlled oven (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound in a suitable buffer to UV light (e.g., 254 nm) or sunlight.

    • Keep a control sample in the dark at the same temperature.

    • Analyze samples at various time points.

Visualizations

Chalcomycin_Degradation_Pathway This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) This compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) This compound->Base_Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Degradant_1 Aglycone (Loss of Sugars) Acid_Hydrolysis->Degradant_1 Degradant_2 Epimers or Rearrangement Products Base_Hydrolysis->Degradant_2 Degradant_3 Oxidized Products Oxidation->Degradant_3

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acidic Stress Prep_Stock->Acid Base Basic Stress Prep_Stock->Base Oxidative Oxidative Stress Prep_Stock->Oxidative Thermal Thermal Stress Prep_Stock->Thermal Photolytic Photolytic Stress Prep_Stock->Photolytic Prep_Buffers Prepare Aqueous Buffers (various pH) Prep_Buffers->Acid Prep_Buffers->Base Prep_Buffers->Oxidative Prep_Buffers->Thermal Prep_Buffers->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data_Analysis Data Analysis (% Degradation, Half-life) HPLC->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Unexpected Results in Stability Study Check_pH Is the pH of the solution appropriate? Start->Check_pH Check_Temp Is the temperature controlled and appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7-8 with a suitable buffer. Check_pH->Adjust_pH No Check_HPLC Is the HPLC method validated and performing well? Check_Temp->Check_HPLC Yes Adjust_Temp Control temperature and store solutions appropriately. Check_Temp->Adjust_Temp No Optimize_HPLC Optimize mobile phase, check column, and re-validate. Check_HPLC->Optimize_HPLC No Success Problem Resolved Check_HPLC->Success Yes Adjust_pH->Start Adjust_Temp->Start Optimize_HPLC->Start

Caption: Troubleshooting decision tree for stability studies.

References

Optimizing Chalcomycin fermentation and yield from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation of chalcomycin from Streptomyces species, primarily Streptomyces bikiniensis.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Yield Despite Good Cell Growth

Possible Causes & Solutions

Possible CauseRecommended Action
Suboptimal Fermentation Medium The composition of the fermentation medium is critical. Ensure you are using a rich medium suitable for macrolide production. The "R Medium" has been specifically reported for this compound production. Small-scale trials to optimize carbon and nitrogen sources can significantly impact yield. Consider varying the concentrations of wheat flour, corn gluten, and molasses.
Incorrect pH The pH of the culture medium is a crucial factor. For many Streptomyces species, the optimal pH for antibiotic production is near neutral (pH 7.0).[1] Monitor the pH throughout the fermentation and adjust if necessary. Some species may have different optima, so a pH profile experiment (testing a range from 6.0 to 8.0) is recommended.
Non-Optimal Temperature Temperature affects both growth and secondary metabolite production. While Streptomyces can grow over a range of temperatures, antibiotic production is often optimal within a narrower range. For many Streptomyces species, a temperature of 30°C is a good starting point.[2] Consider running parallel fermentations at slightly different temperatures (e.g., 28°C, 30°C, 32°C) to find the optimum for this compound production.
Inadequate Aeration and Agitation Streptomyces are aerobic bacteria and require sufficient oxygen for growth and antibiotic synthesis. Ensure adequate aeration by using baffled flasks and maintaining an appropriate agitation speed (e.g., 200-250 rpm). The volume of the medium in the flask should not exceed 20-25% of the total flask volume to ensure sufficient headspace for oxygen transfer.
Production of Inactive Precursors The biosynthetic pathway for this compound is complex. It's possible that the polyketide synthase (PKS) is producing the macrolactone backbone, but downstream tailoring enzymes are not functioning correctly.[3] This can be investigated by extracting and analyzing the fermentation broth for this compound precursors using techniques like LC-MS.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions

Possible CauseRecommended Action
Inoculum Variability The age and quality of the seed culture can significantly impact the final yield. Standardize your inoculum preparation protocol, including the age of the spore stock, the composition of the seed medium (e.g., Tryptone Soya Broth), and the incubation time and conditions of the seed culture.[2]
Inconsistent Media Preparation Minor variations in media components, especially complex natural products like molasses or soybean meal, can lead to batch-to-batch variability. Use high-quality, consistent sources for all media components. Ensure accurate weighing and thorough mixing.
Genetic Instability of the Strain High-producing strains can sometimes be genetically unstable and lose their ability to produce the antibiotic over successive generations. It is advisable to go back to the original glycerol stock periodically to restart cultures.

Issue 3: Contamination of the Fermentation Culture

Possible Causes & Solutions

Possible CauseRecommended Action
Poor Aseptic Technique Streptomyces has a relatively long doubling time, making cultures susceptible to contamination by faster-growing bacteria and fungi. Strict aseptic techniques are crucial at every step, from media preparation and inoculation to sampling. Work in a laminar flow hood whenever possible.
Contaminated Reagents or Glassware Ensure all media, water, and reagents are properly sterilized. Autoclave glassware and other equipment thoroughly. Filter-sterilize heat-labile components.
Airborne Contamination Use cotton plugs or foam stoppers that allow for air exchange but prevent the entry of contaminants. Ensure the incubator is clean and not a source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound fermentation?

A1: A widely cited medium for this compound production by Streptomyces fradiae expressing the this compound gene cluster is "R Medium". The composition per liter is as follows:

ComponentAmount
Wheat Flour15 g
Corn Gluten10 g
Molasses25 g
Fodder Yeast2.5 g
(NH₄)₂HPO₄1 g
NaCl1 g
CaCO₃2 g
Soybean Oil34 ml

Seed cultures are typically grown in Tryptone Soya Broth.[2]

Q2: What are the optimal fermentation parameters for this compound production?

A2: While specific quantitative data for this compound is limited, the following are general optimal ranges for macrolide production in Streptomyces:

ParameterRecommended Range
Temperature 28-32°C
pH 6.5-7.5
Agitation 200-250 rpm
Incubation Time 5-7 days

It is highly recommended to perform optimization experiments for your specific strain and fermentation setup.

Q3: How can I extract and quantify this compound from the fermentation broth?

A3: this compound can be extracted from the fermentation broth using a solvent extraction method. A common procedure involves adjusting the pH of the cell-free supernatant to slightly alkaline (e.g., pH 7.8) and then extracting with a non-polar solvent like chloroform or ethyl acetate.[2] The organic extracts are then combined, dried, and concentrated.

For quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A published method for the analysis of 16-membered macrolides produced in S. fradiae uses the following parameters:

  • Column: Metachem Metasil Basic (4.6 by 150 mm; 5-μm-diameter particle)

  • Mobile Phase: A linear gradient of 15% to 100% organic phase over 7 minutes. The organic phase consists of 56% methanol and 5 mM ammonium acetate.

  • Flow Rate: 1 ml/min

  • Detection: UV absorption at 282 nm, often coupled with mass spectrometry (MS) for confirmation.[2]

Q4: What are the key regulatory genes involved in this compound biosynthesis?

A4: The this compound biosynthetic gene cluster (chm) contains putative regulatory genes. Two identified regulators are chmA, which encodes a LuxR family protein, and chmB, which encodes a TetR/AcrR-like transcription regulator.[4] LuxR family regulators often act as activators in secondary metabolism,[5][6] while TetR family regulators typically function as repressors that can be inactivated by binding to a specific small molecule, often an intermediate in the biosynthetic pathway or the final product.[7][8]

Experimental Protocols

Protocol 1: Preparation of Seed Culture

  • Prepare Tryptone Soya Broth (TSB) according to the manufacturer's instructions.

  • Dispense 50 ml of TSB into 250 ml baffled Erlenmeyer flasks.

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • In a laminar flow hood, inoculate the sterile TSB with a loopful of spores or a small piece of mycelia from a mature plate of Streptomyces bikiniensis.

  • Incubate at 30°C with shaking at 220 rpm for 48-72 hours, or until dense mycelial growth is observed.

Protocol 2: this compound Fermentation

  • Prepare R Medium according to the formulation provided in the FAQ section.

  • Dispense 100 ml of R Medium into 500 ml baffled Erlenmeyer flasks.

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile R Medium with 5% (v/v) of the seed culture from Protocol 1.

  • Incubate at 30°C with shaking at 220 rpm for 5 to 7 days.

  • Monitor the fermentation daily for growth and this compound production (by taking aseptic samples for analysis).

Protocol 3: Extraction of this compound

  • Harvest the fermentation broth and centrifuge at 5,000 x g for 15 minutes to pellet the mycelia.

  • Carefully decant the supernatant into a clean flask.

  • Adjust the pH of the supernatant to 7.8 using a solution of NaHCO₃.

  • Transfer the pH-adjusted supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.

  • The resulting residue contains the crude this compound extract, which can be further purified by chromatography.

Visualizations

Chalcomycin_Biosynthesis_Regulation cluster_precursors Primary Metabolism cluster_biosynthesis This compound Biosynthesis cluster_regulation Regulation Precursors Malonyl-CoA, Methylmalonyl-CoA chm_PKS This compound Polyketide Synthase (PKS) (chmG genes) Precursors->chm_PKS Building Blocks Chalcomycin_Precursor This compound Aglycone chm_PKS->Chalcomycin_Precursor Tailoring_Enzymes Glycosylation & Other Modifications Chalcomycin_Precursor->Tailoring_Enzymes chmB chmB (TetR family) Repressor Chalcomycin_Precursor->chmB Inactivates Repressor (putative feedback) This compound This compound Tailoring_Enzymes->this compound chmA chmA (LuxR family) Activator chmA->chm_PKS Activates Transcription chmB->chm_PKS Represses Transcription External_Signal External/Internal Signals (e.g., nutrient limitation, quorum sensing) External_Signal->chmA Induces

Caption: Proposed regulatory pathway for this compound biosynthesis.

Fermentation_Workflow Spore_Stock Streptomyces Spore Stock (-80°C Glycerol Stock) Seed_Culture Seed Culture (TSB Medium, 48-72h) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Fermentation (R Medium, 5-7 days) Seed_Culture->Production_Culture Inoculation (5% v/v) Harvest Harvest Broth (Centrifugation) Production_Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Analysis Analysis (HPLC/LC-MS) Extraction->Analysis

Caption: General workflow for this compound fermentation and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Growth Is cell growth (biomass) also low? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Inoculum quality - Media composition - pH, Temperature Check_Growth->Optimize_Growth Yes Check_Fermentation Investigate Fermentation Parameters: - Aeration/Agitation - Incubation time - Nutrient limitation Check_Growth->Check_Fermentation No (Good Growth) Check_Extraction Verify Extraction & Analysis: - Extraction efficiency - HPLC method validation - this compound stability Check_Fermentation->Check_Extraction

Caption: Troubleshooting logic for low this compound yield.

References

Chalcomycin Quantification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Chalcomycin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Question: Why am I observing poor peak shape (e.g., fronting, tailing, or split peaks) for my this compound standard and samples?

Answer:

Poor peak shape in LC-MS analysis can stem from a variety of factors, from sample preparation to chromatographic conditions. For this compound, a macrolide antibiotic, consider the following troubleshooting steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: this compound, like other macrolides, can adsorb to surfaces.[1] Contaminants from the sample matrix can accumulate on the column, affecting peak shape. A partially plugged column frit can also cause issues.[2]

    • Solution: Implement a column wash cycle with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. If the problem persists, consider replacing the column.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2]

    • Solution: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.

  • Secondary Interactions: this compound's structure may lead to secondary interactions with the stationary phase, especially with residual silanols on C18 columns, causing peak tailing.

    • Solution: Adjusting the mobile phase pH or using a column with a different stationary phase (e.g., one with end-capping) may mitigate these interactions.

  • Instrumental Issues: Extra-column volume from excessive tubing length or poorly made connections can contribute to peak broadening.[2]

Question: I am experiencing low sensitivity or no signal for this compound. What are the potential causes and solutions?

Answer:

Low sensitivity is a common issue in LC-MS analysis. A systematic approach is necessary to identify the root cause.[3]

  • Sample Preparation and Stability:

    • Analyte Degradation: this compound may be unstable in certain matrices or at specific pH levels.[4] Establishing analyte stability early in method development is crucial.[4] For instance, some macrolides are known to be unstable.

    • Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques that should be optimized.[4]

  • Chromatographic Conditions:

    • Incorrect Mobile Phase: The mobile phase composition, including additives, is critical for proper ionization. For macrolides, ammonium acetate is often used as a mobile phase additive to improve adduct formation (e.g., [M+NH4]+).[5]

    • Co-eluting Interferences: Matrix components that co-elute with this compound can compete for ionization in the MS source, leading to ion suppression.[4] Improving chromatographic separation is key to resolving this.

  • Mass Spectrometer Settings:

    • Incorrect Ionization Mode: this compound is likely to ionize well in positive electrospray ionization (ESI) mode, forming adducts like [M+H]+ or [M+Na]+.[5] Ensure you are using the appropriate mode.

    • Suboptimal Source Parameters: Gas flows, temperatures, and voltages in the ion source must be optimized for this compound.[3][6]

    • Incorrect MRM Transitions: If using tandem mass spectrometry (MS/MS), ensure the precursor and product ion masses are correctly defined and optimized.

Question: My retention times for this compound are shifting between injections. How can I resolve this?

Answer:

Retention time shifts can compromise data quality and reproducibility.[7] The following factors should be investigated:

  • Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can alter its composition and affect retention. Always prepare fresh mobile phase and ensure accurate measurements of all components. Microbial growth in the mobile phase can also be a culprit.[7]

  • LC System Leaks or Pump Issues: A leak in the LC system will cause pressure fluctuations and retention time instability.[8] Air bubbles in the pump lines can also lead to inconsistent flow rates.[8] Regularly purge the pump and check for leaks.

  • Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts. Ensure the column oven is set to a stable temperature and is functioning correctly.[7]

Frequently Asked Questions (FAQs)

Q1: What is a suitable sample preparation method for quantifying this compound in a biological matrix (e.g., fermentation broth)?

A detailed protocol for protein precipitation followed by solid-phase extraction (SPE) is provided in the "Experimental Protocols" section below. This combination helps to remove larger macromolecules and then further clean up and concentrate the analyte.[4]

Q2: Which LC column and mobile phases are recommended for this compound analysis?

A C18 reversed-phase column is a good starting point. A typical mobile phase system would consist of an aqueous component (e.g., water with 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[5] A gradient elution is often used to achieve good separation.

Q3: What are the expected precursor and product ions for this compound in positive ESI mode?

The high-resolution mass spectrum for a related this compound derivative was observed as (M+H) at 524.3760.[5] For this compound itself (C35H56O10, MW ~636.8), one would expect a precursor ion [M+H]+ around m/z 637.4. Product ions would need to be determined by fragmentation experiments, but would likely correspond to the loss of the sugar moieties (chalcose and mycinose).

Quantitative Data Summary

The following tables represent example validation data for a hypothetical this compound LC-MS/MS assay.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| this compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Low (LQC) 3 < 15% < 15% ± 15%
Medium (MQC) 100 < 15% < 15% ± 15%

| High (HQC) | 800 | < 15% | < 15% | ± 15% |

Table 3: Recovery

QC Level Concentration (ng/mL) Extraction Recovery (%)
Low (LQC) 3 85 - 115%

| High (HQC) | 800 | 85 - 115% |

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Fermentation Broth

  • Protein Precipitation: To 1 mL of fermentation broth, add 3 mL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water for SPE cleanup.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the reconstituted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

    • Elution: Elute this compound from the cartridge with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters

  • LC System: Standard UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 5 mM Ammonium Acetate

  • Mobile Phase B: Methanol

  • Gradient: 15% B to 100% B over 7 minutes, hold at 100% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) - Specific m/z values to be determined experimentally.

Visualizations

TroubleshootingWorkflow start LC-MS Issue Observed (e.g., No Peak, Poor Shape, RT Shift) check_sample Step 1: Check Sample & Standards start->check_sample check_sample->start Issue Found & Fixed Re-analyze check_lc Step 2: Check LC System check_sample->check_lc Sample OK sub_sample1 Analyte Stability? Degradation? check_sample->sub_sample1 sub_sample2 Correct Concentration? Dilution Error? check_sample->sub_sample2 sub_sample3 Injection Volume Correct? check_sample->sub_sample3 check_lc->start Issue Found & Fixed Re-analyze check_ms Step 3: Check MS System check_lc->check_ms LC System OK sub_lc1 Mobile Phase Correct? Freshly Prepared? check_lc->sub_lc1 sub_lc2 Pressure Stable? Leaks? Bubbles? check_lc->sub_lc2 sub_lc3 Column OK? Contaminated? Overloaded? check_lc->sub_lc3 sub_lc4 Temp Stable? check_lc->sub_lc4 check_ms->start Issue Found & Fixed Re-analyze sub_ms1 Ion Source Spray Stable? check_ms->sub_ms1 sub_ms2 Source Parameters Optimal? check_ms->sub_ms2 sub_ms3 Correct MRM Transitions? check_ms->sub_ms3 solution Identify & Resolve Root Cause check_ms->solution MS System OK

Caption: A logical workflow for troubleshooting common LC-MS issues.

SamplePrepWorkflow start Fermentation Broth Sample (1 mL) precip Add 3 mL Cold Acetonitrile (Protein Precipitation) start->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap1 Evaporate to Dryness (N2) supernatant->evap1 recon1 Reconstitute in 1 mL 10% Methanol evap1->recon1 spe Solid-Phase Extraction (C18) recon1->spe elute Elute with Methanol spe->elute evap2 Evaporate Eluate to Dryness elute->evap2 recon2 Reconstitute in 200 µL Initial Mobile Phase evap2->recon2 end Inject into LC-MS recon2->end

Caption: Workflow for this compound extraction from fermentation broth.

References

Technical Support Center: Synthesis of Chalcomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Chalcomycin and its derivatives.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.

1. Low Yield in Macrolactonization of the Seco-Acid

Potential Cause Troubleshooting Steps
Inefficient cyclization conditions: Standard macrolactonization conditions (e.g., Yamaguchi, Shiina, Corey-Nicolaou) may not be optimal for the specific this compound seco-acid.[1]- Optimize reaction concentration: Perform the reaction under high dilution conditions (0.5-5 mM) to favor intramolecular cyclization over intermolecular oligomerization. - Vary the macrolactonization reagent: Screen different reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi), 2-methyl-6-nitrobenzoic anhydride (MNBA, Shiina), or dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP, Steglich).[1] - Adjust temperature and reaction time: Some seco-acids require elevated temperatures for cyclization, while others may be prone to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal balance.
Substrate degradation: The seco-acid may be unstable under the reaction conditions, leading to decomposition or side reactions.- Use milder conditions: Employ enzyme-catalyzed macrolactonization or methods that operate at or below room temperature if substrate stability is an issue. - Ensure anhydrous conditions: Water can hydrolyze activated intermediates, leading to low yields. Use freshly distilled solvents and flame-dried glassware.
Epimerization at stereocenters: Basic or acidic conditions can lead to the loss of stereochemical integrity, particularly at centers alpha to carbonyl groups.[2]- Use non-basic or non-acidic conditions: Opt for macrolactonization methods that proceed under neutral conditions. - Minimize reaction time: Prolonged exposure to even mildly basic or acidic conditions can increase the risk of epimerization.
Formation of dimers and oligomers: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.- Employ a syringe pump for slow addition: Adding the seco-acid slowly to the reaction mixture containing the cyclization reagent can maintain a low substrate concentration and favor macrolactonization.

2. Poor Stereoselectivity in the Synthesis of the Aglycone Backbone

Potential Cause Troubleshooting Steps
Ineffective chiral control in aldol reactions: The stereochemical outcome of aldol reactions is highly dependent on the choice of reagents and reaction conditions.- Select appropriate chiral auxiliaries or catalysts: For substrate-controlled diastereoselectivity, ensure the existing stereocenters effectively direct the formation of the new center. For reagent-controlled synthesis, utilize well-established chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts. - Optimize enolate geometry: The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome. The choice of base (e.g., LDA, NaHMDS) and solvent (e.g., THF, Et2O) can control enolate geometry.
Incorrect choice of reducing or oxidizing agents: The stereoselectivity of reduction or oxidation of functional groups can be low with achiral reagents.- Use stereoselective reagents: Employ chiral reducing agents (e.g., (R)- or (S)-CBS reagents for ketone reduction) or directing groups to achieve the desired stereochemistry. For oxidations, consider substrate-directed approaches.
Epimerization during subsequent steps: Stereocenters can be labile under certain reaction conditions.[2]- Careful selection of protecting groups: Ensure protecting groups are stable under the reaction conditions of subsequent steps. - Use mild reaction conditions: Avoid harsh acidic or basic conditions that can lead to epimerization.

3. Difficulties in the Glycosylation of the this compound Aglycone

Potential Cause Troubleshooting Steps
Low reactivity of the aglycone hydroxyl group: Steric hindrance around the target hydroxyl group on the macrolide can impede glycosylation.- Use highly reactive glycosyl donors: Employ glycosyl trichloroacetimidates or thioglycosides, which are generally more reactive than glycosyl bromides or acetates. - Optimize the activating system: For thioglycosides, screen different activators such as N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST).
Anomeric mixture of the glycosylated product: Achieving high stereoselectivity (α or β) in glycosylation can be challenging.- Utilize neighboring group participation: A participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans glycosidic linkage. - Employ stereodirecting solvents or catalysts: The choice of solvent (e.g., acetonitrile can favor β-glycosides) and catalyst can influence the anomeric ratio.[3]
Protecting group incompatibility: The protecting groups on the aglycone and the sugar must be compatible with the glycosylation conditions and allow for selective deprotection.[4]- Develop an orthogonal protecting group strategy: Plan the synthesis so that the protecting groups on the aglycone and the sugar can be removed without affecting each other or the newly formed glycosidic bond.[4][5] For example, use acid-labile protecting groups on the aglycone and base-labile groups on the sugar.
Aglycone decomposition: The complex macrolide aglycone may be sensitive to the glycosylation conditions.- Screen milder glycosylation methods: Consider enzymatic glycosylation or methods that proceed under neutral and low-temperature conditions.[6] - Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and its derivatives include:

  • Stereocontrolled construction of the polyketide backbone: The aglycone, chalconolide, possesses multiple stereocenters that must be installed with high fidelity.

  • Macrolactonization: Forming the 16-membered lactone ring efficiently and without side reactions such as dimerization or epimerization is a critical and often low-yielding step.[7]

  • Synthesis of the deoxysugar D-chalcose: This requires a multi-step synthesis to obtain the correct stereochemistry and functionalization.

  • Stereoselective glycosylation: Attaching the D-chalcose moiety to the sterically hindered aglycone with the correct anomeric configuration is a significant hurdle.

  • Protecting group strategy: A complex and orthogonal protecting group scheme is required to mask reactive functional groups throughout the synthesis and allow for their selective removal at the appropriate stages.[8]

Q2: Which macrolactonization methods are most suitable for the this compound seco-acid?

A2: Several methods can be employed for the macrolactonization of the seco-acid of this compound, and the optimal choice is often substrate-dependent. Commonly successful methods for complex macrolides include:

  • Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then cyclizes in the presence of DMAP. This is a widely used and generally reliable method.

  • Shiina Macrolactonization: Employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalytic amount of DMAP. This method is often effective for sterically hindered substrates.

  • Corey-Nicolaou Macrolactonization: Uses 2,2'-dipyridyl disulfide and triphenylphosphine to activate the carboxylic acid.

The table below summarizes typical yields for these methods in the synthesis of complex macrolides.

Macrolactonization Method Typical Yield Range Key Considerations
Yamaguchi40-70%Requires high dilution; can be sensitive to steric hindrance.
Shiina (MNBA)50-80%Often gives good yields for challenging substrates; reagent preparation is required.
Corey-Nicolaou30-60%Milder conditions; can be sensitive to the substrate's electronic properties.

Q3: How can I improve the yield and stereoselectivity of the glycosylation step?

A3: To improve the glycosylation of the this compound aglycone with D-chalcose, consider the following:

  • Choice of Glycosyl Donor: Use a highly activated D-chalcose derivative, such as a trichloroacetimidate or a thioglycoside.

  • Protecting Groups on the Sugar: The protecting groups on the D-chalcose donor can influence stereoselectivity. A participating group (e.g., acetate or benzoate) at the C-2 position will direct the formation of a 1,2-trans glycosidic linkage. For a 1,2-cis linkage, a non-participating group (e.g., benzyl or silyl ether) is necessary.

  • Reaction Conditions: The choice of promoter (e.g., TMSOTf for trichloroacetimidates, NIS/TfOH for thioglycosides) and solvent can significantly impact the outcome. For instance, solvents like acetonitrile can promote the formation of β-glycosides through the formation of a nitrilium ion intermediate.[3]

  • Late-stage Glycosylation: Glycosylation is often performed late in the synthesis on a complex aglycone. Ensure that the protecting groups on the aglycone are stable to the glycosylation conditions.[5]

Q4: What are common side reactions to watch out for during the synthesis?

A4: Common side reactions include:

  • Epimerization: Loss of stereochemical integrity at chiral centers, especially those adjacent to carbonyl groups, can occur under acidic or basic conditions.[2]

  • Protecting group migration: Silyl protecting groups, in particular, can migrate between adjacent hydroxyl groups under certain conditions.

  • Oligomerization during macrolactonization: Intermolecular esterification can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.

  • Orthoester formation during glycosylation: This can be a significant side reaction, particularly with trichloroacetimidate donors.

  • Decomposition of sensitive intermediates: The polyunsaturated nature of some intermediates can make them prone to degradation.

Q5: What purification techniques are effective for this compound derivatives?

A5: Purification of this compound and its synthetic intermediates often requires a combination of chromatographic techniques due to their complex nature and the presence of closely related diastereomers.

  • Flash Column Chromatography: Silica gel chromatography is used for the initial purification of crude reaction mixtures. A gradient elution system, often with a small amount of a basic modifier like triethylamine to prevent streaking of amine-containing compounds, is typically employed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is essential for the separation of diastereomers and for obtaining highly pure final products. A gradient of acetonitrile and water, often with a buffer like ammonium acetate or a small amount of formic acid, is commonly used.[9]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be an effective method for separating closely related compounds.

Experimental Protocols

Key Experiment: Yamaguchi Macrolactonization of a Seco-Acid

This protocol is a general procedure adapted for the synthesis of 16-membered macrolides and should be optimized for the specific this compound seco-acid.

  • Preparation: A solution of the seco-acid (1.0 equiv) in anhydrous toluene is prepared to a final concentration of approximately 1 mM. In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) (7.0 equiv) in anhydrous toluene is prepared.

  • Activation: To the stirred solution of the seco-acid at room temperature is added triethylamine (3.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred for 2 hours.

  • Cyclization: The activated seco-acid mixture is added via syringe pump over 6-8 hours to the large volume of the stirred DMAP solution in toluene at reflux.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at reflux, then cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO3, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the macrolactone.

Key Experiment: Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the glycosylation of a complex alcohol (the aglycone) with a trichloroacetimidate-activated sugar (D-chalcose derivative).

  • Preparation: The aglycone (1.0 equiv) and the D-chalcose trichloroacetimidate donor (1.5 equiv) are dissolved in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere. The solution is cooled to -40 °C.

  • Activation: A catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv) is added dropwise to the stirred solution.

  • Reaction: The reaction is monitored by TLC. Upon consumption of the aglycone (typically 1-3 hours), the reaction is quenched by the addition of solid NaHCO3 or a few drops of triethylamine.

  • Workup: The mixture is allowed to warm to room temperature, filtered, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the glycosylated macrolide.

Visualizations

Chalcomycin_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Synthesis cluster_final Final Assembly A Fragment A Synthesis (Stereocontrolled) C Fragment Coupling A->C B Fragment B Synthesis (Stereocontrolled) B->C D Functional Group Manipulation C->D E Seco-Acid Formation D->E I Macrolactonization E->I F D-Chalcose Synthesis G Protecting Group Installation F->G H Activation of Anomeric Center G->H J Glycosylation H->J I->J K Global Deprotection J->K L This compound Derivative K->L

Caption: A generalized workflow for the total synthesis of this compound derivatives.

Troubleshooting_Low_Yield_Macrolactonization cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Macrolactonization Cause1 Inefficient Cyclization Conditions Problem->Cause1 Cause2 Substrate Degradation Problem->Cause2 Cause3 Oligomerization Problem->Cause3 Cause4 Epimerization Problem->Cause4 Sol1 Optimize Reagent, Concentration, Temperature Cause1->Sol1 Address by Sol2 Use Milder Conditions, Anhydrous Solvents Cause2->Sol2 Address by Sol3 High Dilution, Slow Addition Cause3->Sol3 Address by Sol4 Use Neutral Conditions, Minimize Reaction Time Cause4->Sol4 Address by

Caption: Troubleshooting logic for low yields in the macrolactonization step.

Signaling_Pathway_Inhibition Bacterial_Ribosome Bacterial Ribosome (50S subunit) Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis catalyzes Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth enables This compound This compound Derivative This compound->Inhibition Inhibition->Protein_Synthesis inhibits

References

Dealing with poor Chalcomycin diffusion in agar-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Chalcomycin diffusion in agar-based antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very small or no zone of inhibition with this compound?

Poor or absent zones of inhibition for this compound are often linked to its physicochemical properties. As a 16-membered macrolide antibiotic, its large molecular weight (700.8 g/mol ) can inherently limit its rate of diffusion through the agar matrix.[1][2] Furthermore, issues with solubility and interactions with the agar medium can prevent the compound from reaching the critical concentration needed to inhibit bacterial growth.[3][4] If the compound precipitates in the agar, its diffusion will be severely hindered.[4]

Q2: How does the choice of solvent affect this compound diffusion?

The solvent used to dissolve this compound is critical. Using a solvent in which this compound is not fully soluble will result in a lower effective concentration being applied to the assay. For hydrophobic or amphipathic compounds like many macrolides, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are often used to create stock solutions.[5] However, it is crucial to ensure the final concentration of the solvent on the disk or in the well does not inhibit bacterial growth on its own. Always run a negative control with the solvent alone to validate your results.[6][7]

Q3: Can the composition of the agar medium be modified to improve diffusion?

Yes, several components of the agar medium can be adjusted:

  • Agar Concentration: A lower concentration of agar results in a less viscous gel with larger pores, which can facilitate the diffusion of large molecules.[3]

  • pH: The pH of the medium can affect the activity and stability of the antibiotic. For most standard assays, a pH between 7.2 and 7.4 is recommended.[1]

  • Divalent Cations: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes interact with and impede the diffusion of certain antibiotics.[1] Using a standardized medium like Mueller-Hinton Agar (MHA) is recommended to ensure consistency.[8][9]

Q4: Are there alternative assay methods if agar diffusion is not suitable for this compound?

If poor diffusion remains a persistent issue, alternative methods that do not rely on diffusion through agar should be considered. The broth microdilution method is a quantitative alternative that determines the Minimum Inhibitory Concentration (MIC) in a liquid medium and is often more suitable for compounds with poor diffusion characteristics.[4][10]

Troubleshooting Guide

Use the following flowchart and detailed steps to diagnose and resolve poor this compound diffusion.

G start Start: Poor or No Zone of Inhibition check_solubility Step 1: Verify this compound Solubility start->check_solubility is_soluble Is the solution clear at the working concentration? check_solubility->is_soluble change_solvent Action: Use a more appropriate solvent (e.g., DMSO). Prepare fresh stock. is_soluble->change_solvent No check_assay_params Step 2: Review Assay Parameters is_soluble->check_assay_params Yes change_solvent->check_solubility agar_depth Is agar depth optimal (4 mm)? check_assay_params->agar_depth adjust_agar_depth Action: Pour plates to a uniform 4 mm depth. agar_depth->adjust_agar_depth No inoculum_density Is inoculum standardized (0.5 McFarland)? agar_depth->inoculum_density Yes adjust_agar_depth->inoculum_density adjust_inoculum Action: Adjust inoculum to 0.5 McFarland standard. inoculum_density->adjust_inoculum No check_controls Step 3: Evaluate Controls inoculum_density->check_controls Yes adjust_inoculum->check_controls solvent_control Does the solvent control show no inhibition? check_controls->solvent_control positive_control Does the positive control antibiotic show a clear zone? solvent_control->positive_control Yes solvent_issue Issue: Solvent is inhibitory. Reduce final concentration or change solvent. solvent_control->solvent_issue No assay_issue Issue: General assay problem (e.g., resistant strain, media). positive_control->assay_issue No modify_assay Step 4: Consider Assay Modification positive_control->modify_assay Yes lower_agar Action: Lower agar concentration (e.g., from 1.5% to 1.2%). modify_assay->lower_agar prediffusion Action: Add a pre-diffusion step (e.g., 1-2 hours at 4°C). modify_assay->prediffusion alternative_method Step 5: Switch to Alternative Method lower_agar->alternative_method prediffusion->alternative_method broth_dilution Recommendation: Use Broth Microdilution to determine MIC. alternative_method->broth_dilution

Caption: Troubleshooting workflow for poor this compound diffusion.

Data & Properties

A summary of this compound's properties and key experimental parameters that influence agar diffusion assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₅H₅₆O₁₄[2]
Molecular Weight700.8 g/mol [2]
Class16-membered macrolide antibiotic[11][12][13]
General SolubilityPoorly soluble in water; requires organic solvents like DMSO for stock solutions.[5]

Table 2: Critical Parameters for Agar Diffusion Assays

ParameterRecommended StandardRationale for Poorly Diffusing Compounds
Medium Mueller-Hinton Agar (MHA)Standardized medium ensures reproducibility.[8]
Agar Depth 4 mm (uniform)Thinner agar can increase zone size, but depths <4 mm should be avoided for consistency.[1]
Inoculum Density 0.5 McFarland StandardA heavy inoculum can mask inhibition zones, while a light one can create falsely large zones.[1][9]
Solvent Control RequiredEnsures the solvent itself is not inhibiting bacterial growth.[6]
Pre-diffusion Optional (1-4 hours at 4°C)Allows the compound to diffuse into the agar before bacterial growth begins, which can help larger molecules.[14]
Incubation 16-24 hours at 35-37°CStandard incubation time for most bacteria.[6][9]

Experimental Protocols

Protocol 1: Standard Agar Well Diffusion Assay

This method is commonly used to evaluate the antimicrobial activity of extracts and pure compounds.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in log phase, adjusted to 0.5 McFarland standard

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Solvent (e.g., sterile DMSO) for negative control

  • Positive control antibiotic (e.g., Ciprofloxacin disk)[5]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

Procedure:

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate by streaking in three different directions to ensure a uniform bacterial lawn.[15]

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, aseptically punch uniform wells into the agar.[14]

  • Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution into a designated well.[5][10] Record the concentration.

  • Pipette the same volume of the solvent (e.g., DMSO) into a separate well as a negative control.

  • Place a positive control antibiotic disk in another area of the plate.

  • Optional Pre-diffusion Step: Let the plates sit at room temperature or 4°C for 1-2 hours to allow the compound to diffuse before incubation.[14]

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_culture Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Plate with Swab prep_culture->inoculate prep_plates Pour MHA Plates (4mm depth) prep_plates->inoculate create_wells Create Wells (6-8mm) inoculate->create_wells add_samples Add this compound, Solvent Control, & Positive Control create_wells->add_samples prediffuse Optional: Pre-diffuse at 4°C add_samples->prediffuse incubate Incubate at 37°C for 18-24h prediffuse->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

References

Technical Support Center: Enhancing the Antibacterial Potency of Chalcomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the antibacterial potency of the macrolide antibiotic, chalcomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a 16-membered macrolide antibiotic that primarily inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the elongation of the polypeptide chain.[1][2] While its main target is the ribosome, some studies suggest it may also interfere with other cellular processes, such as the incorporation of glycine into glycyl-tRNA in Staphylococcus aureus.[1][2]

Q2: What is the typical antibacterial spectrum of this compound?

A2: this compound demonstrates modest to potent activity primarily against Gram-positive bacteria. It has shown efficacy against susceptible strains of Staphylococcus aureus and Streptococcus pyogenes.[1][2] It also exhibits potent in vitro activity against certain Mycoplasma species that are not susceptible to other macrolides.[1][2]

Q3: What are the known mechanisms of resistance to this compound and other macrolides?

A3: Bacteria can develop resistance to macrolides like this compound through several mechanisms:

  • Target Site Modification: Alteration of the antibiotic's binding site on the 23S rRNA of the 50S ribosomal subunit, often through methylation by Erm-class methyltransferases. This is a common mechanism of macrolide resistance.

  • Active Efflux: Bacteria can acquire efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target at an effective concentration. The MsrA efflux pump is a well-characterized example in Staphylococcus aureus.

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule, rendering it inactive.

Q4: How can the antibacterial potency of this compound be enhanced?

A4: Several strategies can be employed to enhance the antibacterial potency of this compound:

  • Structural Modification: Synthesizing this compound derivatives with improved antibacterial activity or the ability to evade resistance mechanisms. Structure-activity relationship (SAR) studies can guide these modifications.

  • Combination Therapy: Using this compound in combination with other antibiotics to achieve synergistic effects. This can broaden the spectrum of activity and overcome resistance.

  • Use of Adjuvants: Employing non-antibiotic compounds that can inhibit bacterial resistance mechanisms, such as efflux pump inhibitors, thereby restoring the activity of this compound.

Troubleshooting Guides

Section 1: Minimum Inhibitory Concentration (MIC) Assays

Q: My MIC values for this compound are inconsistent or higher than expected. What are the possible causes and solutions?

A: Inconsistent or high MIC values can arise from several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
This compound Solubility Issues This compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol before preparing serial dilutions in the culture medium. Observe for any precipitation. If precipitation occurs, consider using a slightly higher concentration of the organic solvent in the initial stock solution, ensuring the final solvent concentration in the assay does not affect bacterial growth.
This compound Instability Macrolides can be unstable under certain pH and temperature conditions. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or lower in small aliquots.
Inaccurate Bacterial Inoculum The final inoculum concentration is critical for reproducible MIC results. Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5) and diluted appropriately to achieve the target CFU/mL in the wells. Verify the CFU/mL of your inoculum by plating a serial dilution on agar plates.
Contamination Contamination of the bacterial culture, media, or the 96-well plate can lead to erroneous results. Use sterile techniques throughout the procedure. Include a sterility control (media only) and a growth control (media with bacteria, no antibiotic) on each plate.
Incorrect Incubation Conditions Ensure the plates are incubated at the optimal temperature and for the recommended duration for the specific bacterial species being tested. Inappropriate incubation can affect both bacterial growth and antibiotic activity.
Section 2: Genetic Manipulation of Streptomyces for this compound Biosynthesis

Q: I am experiencing low transformation efficiency when trying to genetically modify the this compound biosynthetic gene cluster in Streptomyces. What can I do?

A: Low transformation efficiency is a common challenge in Streptomyces genetics. Consider the following:

Potential Cause Troubleshooting Steps
Poor Protoplast Quality The quality of protoplasts is crucial for successful transformation. Optimize the glycine concentration and lysozyme treatment time for your specific Streptomyces strain. Ensure protoplasts are handled gently to avoid lysis.
DNA Quality and Quantity Use high-quality, pure plasmid DNA. The presence of contaminants can inhibit transformation. Optimize the amount of DNA used; too much or too little can reduce efficiency.
Plasmid Instability Large plasmids or those containing sequences that are unstable in Streptomyces can lead to low transformation rates or loss of the plasmid after transformation. Use vectors known to be stable in Streptomyces. If the biosynthetic gene cluster is large, consider integrating it into the chromosome rather than using a replicative plasmid.
Inefficient Regeneration The regeneration of protoplasts into mycelial colonies is a critical step. Ensure the regeneration medium is appropriate for your strain and that the plates are not too dry or too wet.
Restriction-Modification Systems Some Streptomyces strains have active restriction-modification systems that can degrade foreign DNA. If possible, use a methylation-deficient E. coli strain to propagate your plasmids before transforming them into Streptomyces.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives
CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus (susceptible strains)0.05 - 0.78[1][2]
This compoundStreptococcus pyogenes0.19 - 0.78[1][2]
Dihydrothis compoundStaphylococcus aureus 209P32[3]
This compoundStaphylococcus aureus 209P4[3]
This compound EStaphylococcus aureus 209P>32[3]
Table 2: Synergy of this compound in Combination Therapy (Checkerboard Assays)
CombinationOrganismFICI (Fractional Inhibitory Concentration Index)InterpretationReference
Chalcone derivative + OxacillinMethicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300≤ 0.5Synergistic[4]
Chalcone derivative + VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300≤ 0.5Synergistic[4]

Note: FICI ≤ 0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound or its derivatives against a bacterial strain.

Materials:

  • This compound or derivative stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (100 µL of inoculum in MHB without antibiotic) and a sterility control well (100 µL of MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To assess the synergistic effect of this compound in combination with another antibiotic.

Materials:

  • Stock solutions of this compound and the second antibiotic.

  • 96-well microtiter plates.

  • Appropriate broth medium.

  • Standardized bacterial inoculum.

Methodology:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows and the second antibiotic along the columns.

  • Inoculation:

    • Inoculate each well with the bacterial suspension as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate the plate and determine the MIC of each antibiotic alone and in combination.

  • FICI Calculation:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Signaling Pathways and Experimental Workflows

Signaling Pathways for Macrolide Resistance in S. aureus

The following diagrams illustrate key two-component systems in Staphylococcus aureus that are involved in sensing antibiotic-induced stress and regulating resistance mechanisms.

VraSR_Signaling cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylates PBP2 PBP2 VraR->PBP2 Upregulates SgtB SgtB VraR->SgtB Upregulates MurZ MurZ VraR->MurZ Upregulates Cell Wall Stress\n(e.g., β-lactams) Cell Wall Stress (e.g., β-lactams) Cell Wall Stress\n(e.g., β-lactams)->VraS Activates

VraSR signaling pathway in S. aureus.

GraXSR_VraFG_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR Phosphorylates VraFG VraFG (ABC Transporter) VraFG->GraS Signals to GraX GraX GraX->GraS Interacts with dlt_operon dlt operon GraR->dlt_operon Upregulates mprF mprF GraR->mprF Upregulates Cationic Antimicrobial\nPeptides (CAMPs) Cationic Antimicrobial Peptides (CAMPs) Cationic Antimicrobial\nPeptides (CAMPs)->VraFG Sensed by

GraXSR-VraFG signaling in S. aureus.

ArlRS_Signaling cluster_cytoplasm Cytoplasm ArlS ArlS (Sensor Kinase) ArlR ArlR (Response Regulator) ArlS->ArlR Phosphorylates mgrA mgrA (Global Regulator) ArlR->mgrA Activates Transcription Virulence_Factors Virulence Factors (e.g., toxins, adhesins) mgrA->Virulence_Factors Regulates Expression Unknown Signal Unknown Signal Unknown Signal->ArlS Activates

ArlRS signaling pathway in S. aureus.
Experimental Workflow for Enhancing this compound Potency

This workflow outlines the logical progression of experiments to identify and characterize methods for enhancing the antibacterial activity of this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_enhancement Potency Enhancement Strategies cluster_characterization Characterization of Enhanced Activity cluster_mechanism Mechanism of Action Studies MIC_Assay 1. MIC Assay of this compound (vs. susceptible & resistant strains) Derivative_Synthesis 2a. Derivative Synthesis (Structure-Activity Relationship) MIC_Assay->Derivative_Synthesis Combination_Therapy 2b. Combination Therapy (with other antibiotics) MIC_Assay->Combination_Therapy Adjuvant_Screening 2c. Adjuvant Screening (e.g., Efflux Pump Inhibitors) MIC_Assay->Adjuvant_Screening MIC_Derivatives 3a. MIC of Derivatives Derivative_Synthesis->MIC_Derivatives Checkerboard 3b. Checkerboard Assay (Synergy Testing) Combination_Therapy->Checkerboard Adjuvant_Screening->Checkerboard Gene_Expression 4. Gene Expression Analysis (e.g., qPCR of resistance genes) MIC_Derivatives->Gene_Expression Checkerboard->Gene_Expression Genetic_Manipulation 5. Genetic Manipulation (e.g., knockout of resistance genes) Gene_Expression->Genetic_Manipulation

Workflow for enhancing this compound potency.

References

Validation & Comparative

A Comparative Analysis of Chalcomycin and Erythromycin: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed, objective comparison of the mechanisms of action of two macrolide antibiotics: chalcomycin and erythromycin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping ways these compounds inhibit bacterial protein synthesis.

Introduction

Both this compound and erythromycin belong to the macrolide class of antibiotics, which are pivotal in treating bacterial infections. They exert their bacteriostatic effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Erythromycin, a 14-membered macrolide, is a well-characterized antibiotic used extensively in clinical practice. This compound, a 16-membered macrolide, presents a unique structural scaffold, suggesting a nuanced mechanism of action that warrants a comparative investigation. Understanding these differences is crucial for overcoming antibiotic resistance and developing next-generation therapeutics.

Mechanism of Action: A Head-to-Head Comparison

The primary target for both antibiotics is the 50S subunit of the bacterial ribosome. They bind within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge. By obstructing this tunnel, they interfere with the elongation of the polypeptide chain, thereby halting protein synthesis.

Erythromycin binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, establishing key interactions with nucleotides such as A2058 and A2059.[1] This binding physically blocks the progression of the nascent polypeptide chain.[2] Erythromycin's action is primarily bacteriostatic, inhibiting bacterial growth by interfering with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA).[2][3] This can also stimulate the dissociation of peptidyl-tRNA from the ribosome.[4]

This compound , while also targeting the 50S subunit, is thought to act in a manner similar to other 16-membered macrolides like tylosin. It inhibits protein synthesis and exhibits cross-resistance with other macrolides, supporting a shared ribosomal target.[5] However, its structural distinctions, including a neutral d-chalcose sugar instead of the amino sugar found in erythromycin, and a 2,3-trans double bond, likely influence its interaction with the ribosome.[5][6] Notably, some evidence suggests this compound may also inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus, hinting at a secondary mechanism not typically associated with macrolides.[5]

Below is a diagram illustrating the general mechanism of action for these macrolide antibiotics.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_tunnel Nascent Peptide Exit Tunnel (NPET) 50S 50S Subunit 30S 30S Subunit Inhibition BLOCKS ELONGATION 50S->Inhibition Site of Action NPET Polypeptide Chain Elongation mRNA mRNA mRNA->30S Binds Erythromycin Erythromycin Erythromycin->50S Binds in NPET This compound This compound This compound->50S Binds in NPET Inhibition->NPET

Caption: Macrolides bind to the 50S subunit, blocking the exit tunnel and inhibiting protein synthesis.

Data Presentation: Quantitative Comparison

The following table summarizes key comparative data for this compound and erythromycin. A direct comparison of Minimum Inhibitory Concentrations (MICs) is challenging due to variations in tested strains and conditions across studies. However, available data provide valuable insights into their respective potencies.

FeatureThis compoundErythromycin
Antibiotic Class 16-membered macrolide14-membered macrolide
Primary Target 50S ribosomal subunit50S ribosomal subunit
Binding Site Nascent Polypeptide Exit Tunnel (NPET)Nascent Polypeptide Exit Tunnel (NPET)
Primary Mechanism Inhibition of protein synthesisInhibition of protein synthesis (translocation)
Secondary Mechanism Possible inhibition of glycyl-tRNA synthetase[5]Stimulation of peptidyl-tRNA dissociation[4]
Effect BacteriostaticPrimarily bacteriostatic, can be bactericidal at high doses[7]
MIC vs. S. aureus MIC50: 0.19 µg/ml (range: 0.05-0.78 µg/ml)[5]Resistance is prevalent; MICs vary widely with resistance mechanisms[8][9]
MIC vs. S. pyogenes 0.19 and 0.78 µg/ml for two strains[5]Activity is generally good, but resistance is increasing
Key Structural Feature 2,3-trans double bond, neutral chalcose sugar[5][6]Desosamine (amino sugar) and cladinose sugars

Experimental Protocols

The mechanisms of action for these antibiotics are elucidated through a variety of experimental techniques. Below are detailed protocols for key assays.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound and erythromycin.

Methodology:

  • System Preparation: A cell-free transcription-translation system is used, such as the PURExpress® system, which contains purified components necessary for protein synthesis.[10]

  • Template: A plasmid DNA encoding a reporter protein, like luciferase or Green Fluorescent Protein (GFP), is added to the system.[10][11]

  • Reaction Setup:

    • The reaction is assembled according to the manufacturer's protocol, containing the cell-free system components, the DNA template, and amino acids.

    • To monitor protein synthesis, one of the amino acids (e.g., Leucine or Methionine) is radiolabeled (e.g., ¹⁴C or ³⁵S). Alternatively, a fluorescent reporter can be used.[11]

    • Varying concentrations of this compound or erythromycin are added to experimental tubes. A control tube with no antibiotic is included.

  • Incubation: The reactions are incubated at 37°C for 1-2 hours to allow for transcription and translation.

  • Detection:

    • Radiolabel Method: The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

    • Reporter Protein Method: If a reporter like luciferase is used, the appropriate substrate (e.g., luciferin) is added, and the resulting luminescence, which is proportional to the amount of synthesized protein, is measured with a luminometer.[11]

  • Data Analysis: The percentage of inhibition is calculated relative to the control sample. The IC50 value (the concentration of antibiotic that causes 50% inhibition) is determined by plotting inhibition versus antibiotic concentration.

Ribosome Binding Assay

This assay determines the binding affinity of an antibiotic to its ribosomal target.

Objective: To measure the equilibrium dissociation constants (Kd) of radiolabeled this compound and erythromycin to the 70S ribosome or 50S subunit.

Methodology:

  • Preparation of Components:

    • Ribosomes: 70S ribosomes or 50S subunits are purified from a susceptible bacterial strain (e.g., E. coli).

    • Radiolabeled Antibiotic: this compound or erythromycin is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

  • Binding Reaction:

    • A constant concentration of purified ribosomes is incubated with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer.

    • The reactions are incubated at 37°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Nitrocellulose filter binding is a common method. The ribosome-antibiotic complex is retained by the filter, while the free antibiotic passes through.

    • The filters are washed to remove any non-specifically bound ligand.

  • Quantification: The amount of radioactivity on each filter is measured using a scintillation counter. This value corresponds to the amount of bound antibiotic.

  • Data Analysis: The data are plotted as bound antibiotic versus the concentration of free antibiotic. The Kd and the number of binding sites can be determined by fitting the data to a binding isotherm (e.g., Scatchard plot).

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

This structural biology technique provides high-resolution 3D structures of the antibiotic bound to the ribosome.

Objective: To visualize the precise binding site and conformational changes induced by this compound or erythromycin on the ribosome.

Methodology:

  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the antibiotic (e.g., erythromycin) to ensure saturation of the binding site.[2]

  • Vitrification: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid. The grid is then rapidly plunged into liquid ethane, which freezes the sample so quickly that ice crystals cannot form, preserving the native structure in a glass-like (vitreous) ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected automatically.

  • Image Processing:

    • Particle Picking: Individual ribosome particle images are selected from the micrographs.

    • 2D Classification: Particles are grouped into classes based on their orientation to generate high-quality 2D averages.

    • 3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model. This model is then refined iteratively using the raw particle images to achieve a high-resolution 3D density map.

  • Model Building and Analysis: An atomic model of the ribosome and the antibiotic is fitted into the cryo-EM density map. This allows for the precise identification of the antibiotic's binding pocket and its interactions with specific rRNA nucleotides and ribosomal proteins.[2][3]

The diagram below outlines a typical workflow for an in vitro assay to determine antibiotic efficacy.

Experimental_Workflow Start Prepare In Vitro Translation System Add_Components Add Components: - Reporter DNA/mRNA - Amino Acids (one radiolabeled) - Ribosomes, tRNAs, etc. Start->Add_Components Split_Reaction Divide into Samples Add_Components->Split_Reaction Control Control Sample (No Antibiotic) Split_Reaction->Control Group 1 Experimental Experimental Samples (Add varying concentrations of This compound or Erythromycin) Split_Reaction->Experimental Group 2 Incubate Incubate at 37°C Control->Incubate Experimental->Incubate Precipitate Stop Reaction & Precipitate Synthesized Protein (e.g., with TCA) Incubate->Precipitate Measure Measure Protein Synthesis (e.g., Scintillation Counting) Precipitate->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Workflow for an in vitro protein synthesis inhibition assay using radiolabeled amino acids.

Conclusion

This compound and erythromycin, while both effective inhibitors of bacterial protein synthesis, exhibit important differences in their structure and potentially in the nuances of their molecular interactions with the ribosome. Erythromycin's mechanism is well-established, involving a direct blockade of the nascent peptide exit tunnel. This compound likely shares this primary mechanism but may possess additional modes of action, such as the inhibition of tRNA synthetase, which could be exploited for future drug design. The detailed structural and functional data presented here provide a foundation for further research into macrolide antibiotics and the development of novel agents to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to Chalcomycin and Other 16-Membered Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chalcomycin with other notable 16-membered macrolide antibiotics, including tylosin, josamycin, and spiramycin. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications.

Introduction to 16-Membered Macrolides

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The 16-membered macrolides, such as this compound, tylosin, josamycin, and spiramycin, are primarily used in veterinary medicine and are known for their activity against Gram-positive bacteria and a limited range of Gram-negative organisms.[1] They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3][4][5][6][7] Advantages of 16-membered macrolides can include better gastrointestinal tolerance and activity against certain resistant bacterial strains.[1]

This compound, produced by Streptomyces bikiniensis, is a unique 16-membered macrolide due to its 2,3-trans double bond and the presence of a neutral sugar, D-chalcose, instead of the more common amino sugar found in many other macrolides.[8][9] This structural difference may influence its binding to the ribosome and its overall antibacterial activity.

Mechanism of Action

The primary mechanism of action for 16-membered macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit in the nascent peptide exit tunnel, which can interfere with peptide chain elongation.[3][10][11] This action is generally bacteriostatic but can be bactericidal at higher concentrations.

dot

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Nascent Polypeptide Chain 50S_subunit->Protein Elongation Protein_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Inhibition Inhibits Translocation & Peptide Chain Elongation 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA mRNA->tRNA Decoding Macrolide 16-Membered Macrolide (e.g., this compound, Tylosin) Macrolide->50S_subunit Binds to Exit Tunnel

General Mechanism of 16-Membered Macrolide Antibiotics.

A unique characteristic of this compound is its reported ability to inhibit the incorporation of [14C]glycine into glycyl-tRNA in Staphylococcus aureus, a feature not commonly associated with other macrolides.[8] This suggests a potential secondary mechanism of action or a more pronounced effect on this specific step of protein synthesis.

dot

Glycine Glycine Glycyl_tRNA_synthetase Glycyl-tRNA Synthetase Glycine->Glycyl_tRNA_synthetase tRNA_Gly tRNA(Gly) tRNA_Gly->Glycyl_tRNA_synthetase Glycyl_tRNA Glycyl-tRNA(Gly) Glycyl_tRNA_synthetase->Glycyl_tRNA ATP -> AMP + PPi Protein_Synthesis Protein Synthesis Glycyl_tRNA->Protein_Synthesis This compound This compound This compound->Glycyl_tRNA_synthetase Inhibits

Proposed Unique Action of this compound on Glycyl-tRNA Synthesis.

Comparative In Vitro Activity

The in vitro activity of macrolides is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data for this compound and other 16-membered macrolides against key bacterial pathogens. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental methodologies.

AntibioticOrganismMIC (µg/mL)Reference(s)
This compound Staphylococcus aureus (susceptible strains)MIC50: 0.19 (Range: 0.05 - 0.78)[8]
Streptococcus pyogenes (susceptible strains)0.19 and 0.78[8]
Mycoplasma species (not susceptible to other macrolides)Potent in vitro activity (specific MICs not provided)[8]
Tylosin Mycoplasma hyopneumoniae<0.015
Streptococcus suis0.25[12]
Pasteurella multocidaMIC90: 2
Josamycin Staphylococcus aureus (erythromycin-resistant)MIC for 57% of strains: 2[13]
Streptococcus pyogenesMIC range: 0.03 - 0.12[14]
Mycoplasma pneumoniaeMIC90: 4[15]
Spiramycin Staphylococcus aureus (erythromycin-sensitive)16-32 times less sensitive than erythromycin[16]
Pseudomonas aeruginosaIntrinsically resistant[17]

Comparative In Vivo Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of an antibiotic. Data on the in vivo efficacy of this compound is limited. However, studies on other 16-membered macrolides provide some insights into their performance in animal models.

  • Tylosin : In-feed medication with tylosin has been shown to be effective in treating and controlling Mycoplasma hyopneumoniae infections in pigs.[18] It has also been used to treat pneumonia in pigs caused by Streptococcus suis.[12] In chickens, tylosin treatment resulted in lower clinical respiratory scores and reduced Mycoplasma gallisepticum numbers.[19]

  • Spiramycin : In a mouse model of Staphylococcus aureus infection, spiramycin was as effective as erythromycin when administered immediately after infection and was more effective in prophylactic experiments.[21] This efficacy is attributed to its persistence in tissues at higher concentrations for longer periods compared to erythromycin.[21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

dot

cluster_prep Preparation cluster_assay Assay Prep_Culture Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate microtiter plate wells containing antibiotic dilutions with the bacterial suspension Prep_Culture->Inoculation Prep_Antibiotic Prepare serial two-fold dilutions of the antibiotic in broth Prep_Antibiotic->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for turbidity or use a plate reader to determine bacterial growth Incubation->Reading Result MIC is the lowest concentration with no visible growth Reading->Result

Workflow for MIC Determination by Broth Microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of the antibiotics to be tested

  • Sterile diluents (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in broth to the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600) to determine the inhibition of growth.

Summary and Conclusion

Tylosin, josamycin, and spiramycin have more established profiles, particularly in veterinary medicine, with available in vivo efficacy data. The choice of a particular 16-membered macrolide for research or development would depend on the target pathogen, the desired pharmacokinetic properties, and the specific application.

Further research is warranted to fully elucidate the comparative performance of this compound. Head-to-head in vitro and in vivo studies against a broad panel of clinically relevant bacteria are needed to better understand its potential as a therapeutic agent. Additionally, further investigation into its unique mechanism of inhibiting glycyl-tRNA synthesis could open new avenues for antibiotic development.

References

Validating the Ribosomal Binding Site of Chalcomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the ribosomal binding site of Chalcomycin with other macrolide antibiotics. It includes experimental data, protocols for validation, and visualizations to clarify the complex interactions between these antibiotics and their ribosomal target. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1][2][3] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the large (50S) ribosomal subunit, thereby obstructing the path of newly synthesized nascent polypeptide chains.[1][4] this compound exhibits activity against Gram-positive organisms and some Mycoplasma species.[1] A unique structural feature of this compound is the presence of the neutral sugar D-chalcose, distinguishing it from many other 16-membered macrolides like tylosin, which contain the amino sugar mycaminose.[1][3]

The Ribosomal Binding Site of this compound

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[4][5] This binding site is predominantly composed of 23S ribosomal RNA (rRNA). Key interactions involve two main domains of the 23S rRNA:

  • Domain V: The central loop of this domain is a critical interaction hub for most macrolides. Nucleotides in this region, such as A2058 (E. coli numbering), are crucial for binding.[4] The sugar chalcose on this compound, while lacking the 3'-amino group found in sugars like mycaminose or desosamine, contributes to binding within this domain.[1]

  • Domain II: The sugar mycinose, present in both this compound and tylosin, extends towards and makes contact with domain II of the 23S rRNA.[1] This interaction is known to enhance the binding affinity of the macrolide.[1]

The binding of this compound in this strategic location sterically hinders the elongation of the polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[4]

Comparative Analysis with Other Macrolides

The binding of macrolides to the ribosome varies depending on the size of their lactone ring and the nature of their sugar moieties. While they all target the NPET, specific contacts and affinities differ, which influences their antibacterial spectrum and resistance profiles.

FeatureThis compoundTylosinErythromycinTelithromycin (Ketolide)
Class 16-Membered Macrolide16-Membered Macrolide14-Membered Macrolide14-Membered Ketolide
Key Sugars D-chalcose, Mycinose[1]Mycaminose, MycinoseDesosamine, CladinoseLacks Cladinose
Primary Binding Site 50S Subunit, NPET50S Subunit, NPET50S Subunit, NPET50S Subunit, NPET
Key rRNA Interactions Domain V & Domain II of 23S rRNA. Mycinose contacts Domain II.[1]Domain V & Domain II of 23S rRNA. Covalent linkage with A2062.[1]Primarily Domain V of 23S rRNA.Domain V & Domain II of 23S rRNA. Additional contact with U2609.[4]
Distinct Feature Contains a neutral chalcose sugar and a 2,3-trans double bond.[1][3]Possesses an aldehyde group crucial for ribosome binding.[1]Classic macrolide with a cladinose sugar.Keto group at C-3 enhances binding affinity and overcomes some resistance.[4]

Logical Diagram: Comparative Macrolide Binding

cluster_ribosome 50S Ribosomal Subunit (NPET) cluster_macrolides Macrolide Antibiotics Domain V (A2058) Domain V (A2058) Domain II (Hairpin 35) Domain II (Hairpin 35) U2609 U2609 This compound This compound This compound->Domain V (A2058) Chalcose This compound->Domain II (Hairpin 35) Mycinose Erythromycin Erythromycin Erythromycin->Domain V (A2058) Desosamine Telithromycin Telithromycin Telithromycin->Domain V (A2058) Core Telithromycin->Domain II (Hairpin 35) Side Chain Telithromycin->U2609 Keto-group interaction

Caption: Comparative interactions of macrolides within the ribosomal NPET.

Quantitative Performance Data

The antibacterial activity of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

OrganismStrain(s)MIC₅₀ (µg/ml)MIC Range (µg/ml)Reference
Staphylococcus aureus11 susceptible strains0.190.05 - 0.78[1]
Streptococcus pyogenes2 susceptible strainsN/A0.19 - 0.78[1]
Bacillus subtilisN/AN/A6.25[6]

Note: Binding affinity data (Kd, Ki) for this compound is not extensively reported in publicly available literature. However, the enhanced potency of related compounds like ketolides is known to correlate with higher ribosomal affinity.[4]

Experimental Protocols for Ribosomal Binding Site Validation

Several robust methodologies are employed to identify and validate the binding sites of antibiotics on the ribosome.

1. High-Resolution Structural Methods (Cryo-EM & X-ray Crystallography)

These techniques provide atomic-level three-dimensional structures of the antibiotic bound to the ribosome, offering a definitive view of the binding pocket and specific molecular interactions.

  • Protocol Outline (Cryo-EM):

    • Ribosome Preparation: Isolate and purify high-quality 70S ribosomes from a bacterial source (e.g., E. coli, T. thermophilus).

    • Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding site.

    • Vitrification: Apply a small volume of the ribosome-antibiotic complex to a cryo-EM grid and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

    • Data Collection: Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope.

    • Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map.[7]

    • Model Building: Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map to visualize the precise binding interactions.[7]

Workflow: Cryo-EM for Binding Site Validation

cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis Isolate 70S Ribosomes Isolate 70S Ribosomes Incubate with this compound Incubate with this compound Isolate 70S Ribosomes->Incubate with this compound Vitrify on EM Grid Vitrify on EM Grid Incubate with this compound->Vitrify on EM Grid Collect 2D Images (TEM) Collect 2D Images (TEM) Vitrify on EM Grid->Collect 2D Images (TEM) 2D/3D Classification 2D/3D Classification Collect 2D Images (TEM)->2D/3D Classification Generate 3D Density Map Generate 3D Density Map 2D/3D Classification->Generate 3D Density Map Build Atomic Model Build Atomic Model Generate 3D Density Map->Build Atomic Model Identify Binding Site Identify Binding Site Build Atomic Model->Identify Binding Site

Caption: Experimental workflow for antibiotic binding site validation using Cryo-EM.

2. Chemical Footprinting

This biochemical technique identifies rRNA nucleotides that are protected by a bound ligand from chemical modification.

  • Protocol Outline:

    • Form the ribosome-antibiotic complex as described above.

    • Treat the complex and a control (ribosomes alone) with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases.

    • Extract the rRNA from both samples.

    • Perform primer extension analysis using reverse transcriptase. The enzyme will stop at the modified bases.

    • Analyze the resulting cDNA fragments on a sequencing gel. Nucleotides where reverse transcriptase stops are less frequent in the antibiotic-treated sample are considered "protected" and thus part of the binding site.[8]

3. Mutational Analysis

This genetic approach validates the functional importance of specific residues identified by structural or biochemical methods.

  • Protocol Outline:

    • Introduce mutations into the 23S rRNA gene at positions suspected to be involved in binding.

    • Express the mutant ribosomes in a host organism (e.g., E. coli).

    • Assess the resistance of the mutant strain to the antibiotic by measuring the MIC.

    • A significant increase in MIC for a specific mutant indicates that the mutated residue is critical for drug binding and action. For example, a U2609C mutation confers resistance to ketolides but not erythromycin, confirming a specific interaction.[4]

4. Competition Binding Assays

These assays determine if different compounds share an overlapping binding site.

  • Protocol Outline:

    • Use a fluorescently labeled antibiotic with a known binding site (e.g., BODIPY-erythromycin).

    • Measure the fluorescence anisotropy or polarization of the labeled antibiotic bound to ribosomes.

    • Add increasing concentrations of the unlabeled competitor drug (this compound).

    • A decrease in fluorescence anisotropy indicates that the unlabeled drug is displacing the labeled one, confirming they compete for the same or an overlapping site.[9]

Conclusion

The ribosomal binding site of this compound is located in the nascent peptide exit tunnel of the 50S subunit, a common target for macrolide antibiotics. Its interaction is defined by contacts with both Domain V and Domain II of the 23S rRNA, with its mycinose sugar playing a key role in enhancing binding affinity through interaction with Domain II.[1] While sharing a general binding region with other macrolides like erythromycin and tylosin, the unique structural features of this compound, such as its neutral chalcose sugar, lead to distinct interactions. The validation of this binding site relies on a combination of powerful experimental techniques, including high-resolution structural methods like cryo-EM and biochemical approaches such as chemical footprinting and mutational analysis, which collectively provide a detailed understanding of its mechanism of action.

References

Comparative Analysis of Chalcomycin and Tylosin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bioactivity of two 16-membered macrolide antibiotics: Chalcomycin and Tylosin. The information presented is supported by experimental data to assist in research and development applications.

Overview and Mechanism of Action

Both this compound and Tylosin are macrolide antibiotics, a class of drugs known for their bacteriostatic effects primarily against Gram-positive bacteria.[1][2][3] Their principal mechanism of action involves the inhibition of bacterial protein synthesis.

Tylosin , a fermentation product of Streptomyces fradiae, acts by binding to the 50S subunit of the bacterial ribosome.[2][4][5] This binding occurs within the peptide exit tunnel, which interferes with peptide bond formation and blocks the passage of newly synthesized peptide chains, thereby halting protein production.[6]

This compound , produced by Streptomyces bikiniensis, is also understood to inhibit protein synthesis in a manner similar to Tylosin, exhibiting cross-resistance with other macrolides.[7][8] However, some studies suggest a potentially broader mechanism, as it has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus and has also demonstrated the ability to inhibit protein synthesis in cultured HeLa cells, an activity not commonly associated with 16-membered macrolides.[7][9]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Peptide Growing Peptide Chain 50S->Peptide Elongation Inhibition Protein Synthesis Inhibited 50S->Inhibition 30S 30S Subunit mRNA mRNA tRNA tRNA tRNA->50S Macrolide This compound / Tylosin Macrolide->50S Binds to Exit Tunnel

Caption: Mechanism of macrolide action on the bacterial ribosome.

Antimicrobial Spectrum of Activity

Tylosin has a well-established, broad spectrum of activity against Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, Erysipelothrix, and Clostridium.[4][10] It is also highly effective against various Mycoplasma species.[4][11] Its activity against Gram-negative bacteria is significantly more limited, though it has shown effectiveness against organisms like Campylobacter coli, Pasteurella, and certain spirochaetes.[4][10]

This compound demonstrates modest to potent activity against Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes.[3][7] An interesting feature of this compound is its potent in vitro activity against some Mycoplasma species that are not susceptible to other macrolides, suggesting a unique interaction or mechanism.[7]

Quantitative Bioactivity Data

The bioactivity of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[12][13][14] A lower MIC value indicates greater potency. The following tables summarize reported MIC values for this compound and Tylosin against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus (11 strains)0.05 - 0.78 (MIC50: 0.19)[7]
Staphylococcus aureus 209P4[15]
Streptococcus pyogenes (2 strains)0.19 and 0.78[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin

MicroorganismMIC Range (µg/mL)Reference
Mycoplasma bovis0.06 - 4[4]
Mycoplasma hyopneumoniae0.015 - 0.3[11]
Staphylococcus aureus0.5 - >128[4]
Streptococcus pneumoniae0.125 - 64[11]
Streptococcus pyogenes0.1 - 0.2[16]
Streptococcus agalactiae0.125 - 0.5[16]
Streptococcus dysgalactiae0.06 - 128[16]
Clostridium difficile0.25 - >256 (MIC50/90)[17]
Enterococcus faecalis0.25 - >128[16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide are primarily derived from antimicrobial susceptibility tests (AST) performed using broth microdilution or agar dilution methods, consistent with standards for antimicrobial testing.[12][17]

Principle: A standardized suspension of a specific bacterium is exposed to serial dilutions of the antibiotic in a liquid (broth) or solid (agar) growth medium. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.

General Broth Microdilution Protocol:

  • Preparation of Antibiotic Dilutions: Create a two-fold serial dilution of the antibiotic (e.g., this compound or Tylosin) in cation-adjusted Mueller-Hinton Broth (or other appropriate media for the test organism) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

MIC_Workflow A Prepare Serial Dilutions of Antibiotic in Microtiter Plate C Inoculate Wells with Bacterial Suspension A->C B Standardize Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Growth Visible? E->F G Record Concentration as MIC F->G No H Sub-inhibitory Concentration F->H Yes

References

Side-by-side comparison of Chalcomycin and Azithromycin efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the efficacy of Chalcomycin, a 16-membered macrolide, and Azithromycin, a widely-used 15-membered azalide antibiotic. The following sections detail their mechanisms of action, in vitro activity based on experimental data, and available in vivo efficacy, supported by detailed experimental protocols and visual diagrams to facilitate understanding.

Mechanism of Action

Both this compound and Azithromycin function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding action physically obstructs the path of the growing polypeptide chain, leading to a premature termination of protein synthesis and ultimately inhibiting bacterial growth. While both are classified as macrolides, their structural differences, particularly in the macrolactone ring, may influence their binding affinity and spectrum of activity.

The diagram below illustrates the general mechanism of action for macrolide antibiotics like this compound and Azithromycin.

cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Polypeptide Growing Polypeptide Chain PTC->Polypeptide Peptide Bond Formation NPET Nascent Peptide Exit Tunnel (NPET) mRNA mRNA tRNA Aminoacyl-tRNA tRNA->PTC Delivers Amino Acid Polypeptide->NPET Chain Elongation Antibiotic This compound / Azithromycin Antibiotic->NPET Binds & Blocks Egress

Caption: Mechanism of protein synthesis inhibition by macrolide antibiotics.

In Vitro Efficacy

The in vitro activity of antibiotics is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and Azithromycin against common Gram-positive and select Gram-negative pathogens.

Gram-Positive Pathogens

This compound has demonstrated activity primarily against Gram-positive bacteria.[1] Azithromycin also exhibits a broad spectrum of activity against many Gram-positive organisms.

PathogenAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus This compound0.05 - 0.780.19Not Reported[1]
AzithromycinNot SpecifiedNot SpecifiedNot Specified[2]
Streptococcus pyogenes This compound0.19 - 0.78Not ReportedNot Reported[1]
AzithromycinNot SpecifiedNot Reported≤ 0.5[3]

Note: Data for this compound is limited. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Negative Pathogens

Generally, macrolides have limited activity against most Gram-negative bacteria due to the outer membrane acting as a permeability barrier. However, Azithromycin has shown some efficacy against specific Gram-negative species. There is limited available data on the activity of this compound against Gram-negative bacteria.

PathogenAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Salmonella Typhi AzithromycinNot Specified44[4]
Shigella flexneri Azithromycin≤8 - ≥16Not ReportedNot Reported[5]
Shigella sonnei Azithromycin≤16 - ≥32Not ReportedNot Reported[5]

In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of an antibiotic in a living organism. While extensive in vivo data is available for Azithromycin, no in vivo efficacy studies for this compound were identified in the reviewed literature.

This compound

No in vivo experimental data for this compound was found. Therefore, a direct comparison of its in vivo efficacy with Azithromycin cannot be made at this time.

Azithromycin

Azithromycin has demonstrated significant efficacy in various animal models of infection.

  • Staphylococcus aureus Infections: In a mouse pneumonia model infected with methicillin-resistant Staphylococcus aureus (MRSA), Azithromycin treatment resulted in significantly longer survival and a reduction in the number of bacteria in the lungs 24 hours post-infection compared to the untreated group.[6][7][8][9] In a separate localized S. aureus infection model in rats, Azithromycin treatment led to a 99% reduction in bacterial colony-forming units (CFU) compared to controls.[10] Another study using a mouse thigh muscle infection model also showed Azithromycin to be effective against S. aureus.[2][11]

  • Streptococcus pyogenes Infections: In a localized S. pyogenes infection model, Azithromycin was effective in eradicating the pathogen.[3] The oral and subcutaneous administration of Azithromycin showed similar activity to erythromycin and cefaclor against acute systemic infections caused by Streptococcus pyogenes.[2][11]

  • Other Infections: Azithromycin has also shown in vivo efficacy against Streptococcus pneumoniae in lung and middle ear infection models, and against Group B Streptococcus in a mouse model of systemic infection and septic arthritis.[3][12]

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) values presented in this guide.

Broth Microdilution MIC Assay (CLSI Standard)

The workflow for a typical broth microdilution assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (documents M07 and M100), is outlined below. This method is used to determine the MIC of an antimicrobial agent against a specific bacterium.

cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading P1 1. Prepare serial two-fold dilutions of antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB). P2 2. Prepare bacterial inoculum from 4-5 isolated colonies grown on non-selective agar. P1->P2 P3 3. Adjust inoculum turbidity to match 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). P2->P3 P4 4. Dilute standardized inoculum to achieve final concentration of ~5 x 10^5 CFU/mL in each well. P3->P4 A1 5. Dispense diluted antibiotic and bacterial inoculum into 96-well microtiter plate. P4->A1 A2 Include positive control (no antibiotic) and negative control (no bacteria) wells. A1->A2 I1 6. Incubate plates at 35°C ± 2°C in ambient air for 16-20 hours. A2->I1 I2 7. Read results visually. The MIC is the lowest concentration with no visible bacterial growth. I1->I2

Caption: Standard workflow for the broth microdilution MIC test.

Detailed Methodology:

  • Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared. Serial two-fold dilutions are then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is grown on a non-selective agar plate to obtain isolated colonies. 4-5 of these colonies are used to inoculate a broth which is incubated until it reaches the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspension is further diluted in broth to ensure that when it is added to the wells of the microtiter plate, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included to ensure the validity of the test.

Conclusion

This comparative guide highlights the efficacy profiles of this compound and Azithromycin based on available scientific literature.

  • In Vitro Efficacy: Both this compound and Azithromycin demonstrate potent in vitro activity against key Gram-positive pathogens such as S. aureus and S. pyogenes. The available data suggests this compound has a notable potency, with an MIC₅₀ of 0.19 µg/mL against S. aureus. Azithromycin also shows strong activity, with an MIC₉₀ typically at or below 0.5 µg/mL for S. pyogenes. Azithromycin has a broader documented spectrum that includes some clinically relevant Gram-negative and atypical pathogens, for which data on this compound is lacking.

For drug development professionals, while this compound's in vitro profile is of interest, the lack of in vivo data underscores the need for further preclinical studies to ascertain its potential as a therapeutic candidate. Azithromycin remains a benchmark macrolide with proven broad-spectrum efficacy both in vitro and in vivo.

References

Chalcomycin: An In-Vivo Efficacy Comparison Guide for a Re-emerging Macrolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Chalcomycin's activity, contextualized by the performance of other macrolide antibiotics in animal infection models. While in-vitro studies have established the antibacterial potential of this compound, a notable gap exists in publicly available in-vivo efficacy data. This document aims to bridge this gap by presenting the existing in-vitro data for this compound alongside in-vivo data for comparator macrolides, and by providing detailed experimental protocols to facilitate future in-vivo validation studies.

Comparative In-Vitro Activity

This compound has demonstrated modest to potent in-vitro activity against a range of Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) against key pathogens are summarized below, providing a basis for its potential therapeutic utility.

AntibioticStaphylococcus aureus (MIC µg/mL)Streptococcus pyogenes (MIC µg/mL)Reference
This compound 0.05 - 0.780.19 - 0.78[1]

In-Vivo Efficacy of Comparator Macrolides

To provide a benchmark for potential in-vivo studies of this compound, this section summarizes the efficacy of other well-established macrolide antibiotics in animal infection models. These data highlight the typical outcomes measured and the performance of current therapeutic options.

AntibioticAnimal ModelInfectionEfficacy OutcomeReference
Erythromycin Laboratory AnimalsGeneral Infectious Diseases60% final effectiveness[2]
Azithromycin Laboratory AnimalsGeneral Infectious Diseases80% final effectiveness[2][3]
Midecamycin Laboratory AnimalsGeneral Infectious Diseases55% final effectiveness[2]

Experimental Protocol: Murine Systemic Infection Model for Staphylococcus aureus

The following is a detailed protocol for a murine systemic infection model, which can be adapted to evaluate the in-vivo efficacy of this compound. This model is widely used in preclinical antibiotic research.[4][5]

Objective: To determine the efficacy of this compound in reducing bacterial load and improving survival in mice systemically infected with Staphylococcus aureus.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Methicillin-susceptible Staphylococcus aureus (MSSA) or Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound, formulation for injection

  • Comparator antibiotic (e.g., Erythromycin or Vancomycin)

  • Vehicle control (e.g., saline)

  • Syringes and needles for injection

  • Equipment for humane euthanasia and tissue collection

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a non-lethal or lethal infection model as required.

  • Infection:

    • Administer the bacterial suspension to mice via intraperitoneal (IP) or intravenous (IV) injection. The volume is typically 0.1-0.2 mL.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound, the comparator antibiotic, or the vehicle control to different groups of mice.

    • The route of administration (e.g., IP, IV, or subcutaneous) and dosing regimen (e.g., once or twice daily for a set number of days) should be based on available pharmacokinetic data or pilot studies.

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice for a set period (e.g., 7 days) and record survival rates.

    • Bacterial Load Determination: At specific time points post-treatment (e.g., 24 hours), humanely euthanize a subset of mice from each group. Aseptically collect relevant tissues (e.g., spleen, liver, kidneys) and blood. Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Data Analysis:

  • Compare the survival curves between treatment groups using a Kaplan-Meier analysis.

  • Compare the bacterial loads (log10 CFU/gram of tissue or mL of blood) between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Pathways and Workflows

To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Nascent Polypeptide Exit Tunnel Nascent Polypeptide Exit Tunnel Inhibition of Protein Synthesis Inhibition of Protein Synthesis Nascent Polypeptide Exit Tunnel->Inhibition of Protein Synthesis Blocks exit, leading to Peptidyl Transferase Center Peptidyl Transferase Center This compound This compound This compound->Nascent Polypeptide Exit Tunnel Binds to Protein Synthesis Protein Synthesis Bacterial Cell Death/Static Bacterial Cell Death/Static Inhibition of Protein Synthesis->Bacterial Cell Death/Static

Caption: Mechanism of action for macrolide antibiotics like this compound.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoints Inoculum_Prep Prepare S. aureus Inoculum Infect_Mice Systemic Infection (IP/IV) Inoculum_Prep->Infect_Mice Animal_Acclimation Acclimate Mice Group_Assignment Assign Mice to Treatment Groups Infect_Mice->Group_Assignment Administer_this compound Administer this compound Group_Assignment->Administer_this compound Administer_Comparator Administer Comparator Group_Assignment->Administer_Comparator Administer_Vehicle Administer Vehicle Group_Assignment->Administer_Vehicle Monitor_Survival Monitor Survival Administer_this compound->Monitor_Survival Determine_Bacterial_Load Determine Bacterial Load in Tissues Administer_this compound->Determine_Bacterial_Load Administer_Comparator->Monitor_Survival Administer_Comparator->Determine_Bacterial_Load Administer_Vehicle->Monitor_Survival Administer_Vehicle->Determine_Bacterial_Load

Caption: Experimental workflow for a murine systemic infection model.

Conclusion and Future Directions

This compound exhibits promising in-vitro activity against clinically relevant Gram-positive pathogens. However, the absence of robust in-vivo data is a critical limitation to its further development. The provided experimental protocol offers a standardized framework for conducting such validation studies. Future research should focus on determining the in-vivo efficacy, pharmacokinetics, and safety profile of this compound in various animal infection models. These studies are essential to ascertain its true therapeutic potential and to justify its progression towards clinical evaluation. The historical context of this compound's discovery, mentioned in a 1959 patent as being valuable for treating bacterial infections, particularly topical Staphylococcus infections, further underscores the need for modern, rigorous in-vivo investigation[6].

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Chalcomycin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Proper disposal of chemical reagents like Chalcomycin, a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Use PVC or other suitable plastic gloves to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side-shields are mandatory to protect against splashes or airborne particles.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or breathing apparatus should be used.[1]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

First Aid Measures: In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Seek medical advice if irritation or a rash occurs.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2]

This compound: Key Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C35H56O14
Molecular Weight 700.8 g/mol
Appearance Solid
Storage Temperature Room temperature in the continental US; may vary elsewhere. Store as per the Certificate of Analysis.[4]
Solubility Soluble in various organic solvents

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any antibiotic, is crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria.[5][6] The following procedures are based on general best practices for laboratory chemical waste.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), should be collected in a designated, clearly labeled hazardous chemical waste container.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental residues, should be collected in a separate, sealed, and clearly labeled hazardous chemical waste container.[5] Do not pour this compound solutions down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. Decontamination:

  • For non-disposable equipment that has come into contact with this compound, decontaminate using an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water. Collect all decontamination rinsate as hazardous liquid waste.

3. Waste Collection and Storage:

  • All waste containers must be securely sealed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]

  • Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the date.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Chalcomycin_Disposal_Workflow cluster_0 Step 1: Waste Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Solid_Waste Solid this compound Waste (e.g., unused powder, contaminated labware) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., stock solutions, experimental residues) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Disposal EHS/Licensed Waste Disposal Contractor Storage->Disposal

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chalcomycin
Reactant of Route 2
Chalcomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.